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  • Product: O-(2-Chlorophenyl) dichlorothiophosphate
  • CAS: 68591-34-4

Core Science & Biosynthesis

Foundational

Synthesis of O-(2-Chlorophenyl) dichlorothiophosphate from 2-chlorophenol

Executive Summary This technical guide details the synthesis of O-(2-Chlorophenyl) dichlorothiophosphate (also known as 2-chlorophenyl phosphorodichloridothioate), a critical intermediate in the manufacture of organophos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of O-(2-Chlorophenyl) dichlorothiophosphate (also known as 2-chlorophenyl phosphorodichloridothioate), a critical intermediate in the manufacture of organophosphorus pesticides (such as Profenofos) and specific pharmaceutical agents.[1]

The protocol utilizes a nucleophilic substitution reaction between 2-chlorophenol and thiophosphoryl chloride (


)  in the presence of a tertiary amine base.[1] This method is selected for its high selectivity toward the mono-ester product, minimizing the formation of di- and tri-substituted by-products (

and

).[1]

Key Physical Properties of Target:

  • CAS Number: 15074-54-1[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 245.43 g/mol [1][2]

  • Boiling Point: 135–137 °C at 12 mmHg (Lit.)

  • Density: ~1.491 g/mL at 25 °C[1][2]

Reaction Mechanism & Chemistry

The synthesis proceeds via a base-catalyzed nucleophilic substitution at the phosphorus center.[1] The reaction is highly sensitive to stoichiometry and temperature; excess heat or insufficient mixing can lead to polymerization or poly-substitution.[1]

Chemical Equation

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorophenyl phosphorodichloridate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chlorophenyl phosphorodichloridate...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chlorophenyl phosphorodichloridate (CAS No: 15074-54-1). While the initial query concerned the dichlorothiophosphate analogue, publicly available data for this specific compound is scarce. Therefore, this guide focuses on the readily available and structurally similar 2-Chlorophenyl phosphorodichloridate, a key reagent in synthetic chemistry. This document delves into the experimental and predicted properties of this compound, outlines methodologies for their determination, and discusses the implications of these properties in its application, particularly in pharmaceutical and agrochemical research.

A Note on the Subject Compound

Initial investigations for "O-(2-Chlorophenyl) dichlorothiophosphate" did not yield significant, verifiable data in public chemical databases. Consequently, this guide will focus on the oxygen analogue, 2-Chlorophenyl phosphorodichloridate . This compound shares the core 2-chlorophenyl moiety and the reactive dichlorophosphate group, making its physicochemical profile of high relevance to researchers working with related structures.

Chemical Identity and Core Properties

2-Chlorophenyl phosphorodichloridate is a colorless to pale yellow liquid that is a versatile phosphorylating agent. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-Chlorophenyl phosphorodichloridate[1][2]
Synonyms 2-Chlorophenyl dichlorophosphate[1][2]
CAS Number 15074-54-1[1]
Molecular Formula C₆H₄Cl₃O₂P[3]
Molecular Weight 245.43 g/mol [1]
Appearance Clear colorless to pale yellow liquid[4]

Spectroscopic and Physical Properties

A detailed understanding of the physical and spectroscopic characteristics of 2-Chlorophenyl phosphorodichloridate is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
Boiling Point 135-137 °C at 12 mmHg[1]
Density 1.491 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5370-1.5410[4]

Solubility and Partitioning Behavior

The solubility and partitioning behavior of a compound are critical determinants of its reactivity, bioavailability, and environmental fate.

Water Solubility

2-Chlorophenyl phosphorodichloridate is highly reactive with water, leading to hydrolysis. Therefore, its solubility in aqueous media is not typically measured in the traditional sense. The compound is expected to be miscible with and subsequently decompose in water. The predicted Log10 of water solubility (in mol/L) is -5.43, indicating very low intrinsic solubility of the parent compound before hydrolysis.[2]

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to its reactivity with water, experimental determination of LogP for 2-Chlorophenyl phosphorodichloridate is challenging. However, computational methods provide a reliable estimate. The predicted LogP value is 4.304 , suggesting that the compound is significantly lipophilic.[2] This property is crucial for its potential to cross biological membranes, a key consideration in drug design and toxicology.

Expert Insight: The high lipophilicity indicated by the predicted LogP value, coupled with its reactive nature, suggests that 2-Chlorophenyl phosphorodichloridate would readily partition into lipidic environments. In a biological context, this could facilitate its interaction with cell membranes, potentially leading to cytotoxic effects. In synthetic applications, its solubility in nonpolar organic solvents is advantageous.

Stability and Reactivity

Hydrolytic Stability

2-Chlorophenyl phosphorodichloridate is highly sensitive to moisture and undergoes rapid hydrolysis.[5] The presence of water will lead to the formation of hydrochloric acid and phosphoric acid derivatives. This instability necessitates handling the compound under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Causality in Experimental Choices: The pronounced moisture sensitivity of phosphorodichloridates dictates the stringent requirement for anhydrous solvents and inert atmospheres during reactions. Failure to exclude water results in the formation of acidic byproducts which can catalyze unwanted side reactions and significantly lower the yield of the desired product.

Reactivity Profile

The primary reactivity of 2-Chlorophenyl phosphorodichloridate stems from the two P-Cl bonds, which are susceptible to nucleophilic attack. This makes it an effective phosphorylating agent, capable of reacting with alcohols, amines, and other nucleophiles to form phosphate esters and phosphoramidates, respectively.[6] This reactivity is fundamental to its use in the synthesis of various biologically active molecules, including mononucleotide building blocks and oligonucleotides.[1]

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.[7] These guidelines ensure data reliability and comparability across different laboratories.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For a substance like 2-Chlorophenyl phosphorodichloridate, which has a relatively high boiling point, distillation under reduced pressure is the preferred method to prevent decomposition.

Caption: Workflow for Boiling Point Determination.

Determination of Density (OECD Guideline 109)

The density of a liquid can be determined using a pycnometer, a hydrometer, or an oscillating densitometer. The choice of method depends on the required accuracy and the amount of substance available.

Caption: Workflow for Density Determination using a Pycnometer.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD Guideline 107)

While not directly applicable to the highly water-reactive 2-Chlorophenyl phosphorodichloridate, the shake flask method is a standard protocol for stable compounds. It involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

Cl-C₆H₄-OH + POCl₃ → Cl-C₆H₄-O-P(O)Cl₂ + HCl

Caption: Synthesis of 2-Chlorophenyl phosphorodichloridate.

Key Applications

The high reactivity of 2-Chlorophenyl phosphorodichloridate makes it a valuable reagent in organic synthesis:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of phosphonate derivatives that exhibit antiviral and anticancer properties. [6]* Agrochemicals: It is used in the formulation of pesticides and herbicides, where the phosphonate moiety can enhance the biological activity and stability of the active ingredients. [6]* Oligonucleotide Synthesis: It is employed in the preparation of mononucleotide building blocks, which are essential for the synthesis of oligonucleotides and their phosphorothioate analogues. [1]

Safety and Handling

2-Chlorophenyl phosphorodichloridate is a corrosive substance that can cause severe skin burns and eye damage. [1]It is also harmful if swallowed or inhaled. Due to its reactivity with water, it can release hydrogen chloride gas upon contact with moisture.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

  • In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

2-Chlorophenyl phosphorodichloridate is a highly reactive and versatile chemical intermediate with a distinct set of physicochemical properties. Its lipophilic nature and potent phosphorylating ability make it a valuable tool in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. However, its high reactivity, especially its sensitivity to moisture, necessitates careful handling and storage to ensure safety and successful synthetic outcomes. This guide provides a foundational understanding of these properties to aid researchers and scientists in the effective and safe utilization of this important compound.

References

  • Cheméo. 2-Chlorophenyl dichlorophosphate. Accessed January 26, 2026. [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals. Accessed January 26, 2026. [Link]

  • Collaborative Drug Discovery, Inc. Log P Calculated by CDD Vault During Chemical Registration. Accessed January 26, 2026. [Link]

  • Collaborative Drug Discovery, Inc. pKa Calculated by CDD Vault During Chemical Registration. Accessed January 26, 2026. [Link]

  • PubChem. Phosphorodichloridic acid, phenyl ester. Accessed January 26, 2026. [Link]

  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. Accessed January 26, 2026. [Link]

  • Google Patents.

Sources

Foundational

O-(2-Chlorophenyl) dichlorothiophosphate CAS number and IUPAC name

[1] Part 1: Chemical Identity & Physicochemical Profile[1] O-(2-Chlorophenyl) dichlorothiophosphate is a specialized organophosphorus intermediate used primarily in the synthesis of chiral thiophosphates, pesticides, and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

O-(2-Chlorophenyl) dichlorothiophosphate is a specialized organophosphorus intermediate used primarily in the synthesis of chiral thiophosphates, pesticides, and complex heterocyclic compounds.[1] It belongs to the class of phosphorodichloridothioates, characterized by a phosphorus atom double-bonded to sulfur (P=S) and bonded to two chlorine atoms and one phenoxy group.[1]

Nomenclature and Identification[2]
Identifier Value
IUPAC Name O-(2-Chlorophenyl) phosphorodichloridothioate
Common Synonyms 2-Chlorophenyl dichlorothiophosphate; Phosphorothioic dichloride, O-(2-chlorophenyl) ester
CAS Number 68591-34-4
Molecular Formula C₆H₄Cl₃OPS
Molecular Weight 261.49 g/mol
SMILES Clc1ccccc1OP(=S)(Cl)Cl
Physicochemical Properties[4][5][6]
Property Data Context
Appearance Colorless to pale yellow liquidDarkens upon storage due to decomposition.[1]
Boiling Point ~135–140 °C (at 12 mmHg)Estimated based on analog O-phenyl phosphorodichloridothioate.[1]
Density ~1.4–1.5 g/mLHigh density due to halogenation.[1]
Solubility Soluble in CH₂Cl₂, Toluene, THFHydrolyzes rapidly in water/alcohols.[1]
Stability Moisture SensitiveDecomposes to HCl, H₂S, and phosphoric acids.[1][2]

Part 2: Synthesis Protocol

The synthesis of O-(2-Chlorophenyl) dichlorothiophosphate is a nucleophilic substitution reaction where 2-chlorophenol attacks thiophosphoryl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). This process requires strict anhydrous conditions to prevent the formation of pyrophosphates or hydrolysis products.[1]
Mechanistic Pathway[7]

The reaction proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-like mechanism at the phosphorus center. A base (typically triethylamine or pyridine) is employed to scavenge the hydrogen chloride byproduct, driving the equilibrium forward.

SynthesisPathway PSCl3 Thiophosphoryl Chloride (PSCl3) Transition Pentacoordinate Transition State PSCl3->Transition 0-5°C, Toluene Phenol 2-Chlorophenol Phenol->Transition 0-5°C, Toluene Base Base (Et3N) Base->Transition 0-5°C, Toluene Product O-(2-Chlorophenyl) dichlorothiophosphate Transition->Product -HCl Salt Et3N·HCl (Precipitate) Transition->Salt

Figure 1: Synthesis pathway via base-catalyzed phosphorylation.[1]

Experimental Procedure

Safety Warning: This protocol involves toxic reagents (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and generates corrosive byproducts. Perform all operations in a fume hood.
  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask with Thiophosphoryl chloride (1.0 eq) and anhydrous Toluene (10 volumes) .

    • Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition:

    • Prepare a solution of 2-Chlorophenol (0.95 eq) and Triethylamine (1.05 eq) in toluene.

    • Add this mixture dropwise to the

      
       solution over 60 minutes.
      
    • Critical Control Point: Maintain internal temperature <10 °C to minimize the formation of the disubstituted byproduct (bis(2-chlorophenyl) chlorothiophosphate).[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (25 °C).

    • Stir for 4–6 hours. Monitor reaction progress via TLC or ³¹P-NMR (shift from ~30 ppm for

      
       to ~55-60 ppm for product).
      
  • Work-up:

    • Filter off the precipitated triethylamine hydrochloride salt under an inert atmosphere (nitrogen blanket).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Distill the residue under high vacuum (0.1–1.0 mmHg) to obtain the pure product.

Part 3: Reactivity and Applications

O-(2-Chlorophenyl) dichlorothiophosphate serves as a "linchpin" electrophile.[1] The two remaining chlorine atoms on the phosphorus are highly reactive toward nucleophiles (amines, alcohols, thiols), allowing for the sequential construction of asymmetric organophosphates.

Reactivity Flowchart

Reactivity Core O-(2-Chlorophenyl) dichlorothiophosphate Hydrolysis Hydrolysis (+H2O) --> Phosphorothioic acid Core->Hydrolysis Violent Aminolysis Aminolysis (+R-NH2) --> Phosphoramidothioates Core->Aminolysis Base cat. Alkylation Alcoholysis (+R-OH) --> Asymmetric Thiophosphates Core->Alkylation Stepwise Cyclization Cyclization (+1,2-Diols) --> Cyclic Phosphates Core->Cyclization High Temp

Figure 2: Divergent reactivity profile of the dichlorothiophosphate core.[1]

Key Applications
  • Pesticide Synthesis:

    • Acts as a precursor for organophosphate insecticides similar to Prothiofos (which uses a 2,4-dichlorophenyl group).[1] The 2-chlorophenyl moiety provides lipophilicity, enhancing cuticular penetration in insects.[1]

  • Nucleotide Chemistry:

    • Used as a phosphorylating agent in the synthesis of thiophosphate-modified oligonucleotides.[1] The 2-chlorophenyl group acts as a protecting group for the phosphate oxygen, which can be removed later using oximate nucleophiles.[1]

  • Heterocyclic Synthesis:

    • Reacts with 1,2-bifunctional nucleophiles (e.g., 2-aminophenol) to form benzoxazaphospholes, which are studied for their biological activity and as flame retardant additives.[1]

Part 4: Handling and Safety (E-E-A-T)

Hazard Classification (GHS):

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[1]

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]

  • Water Reactive: Reacts violently with water to release toxic gases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).

Storage Protocols:

  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.

  • Container: Teflon-lined or glass containers. Do not use metal containers prone to corrosion by trace HCl.[1]

Spill Management:

  • Evacuate: Remove ignition sources (risk of

    
    ).
    
  • Neutralize: Cover spill with dry lime or soda ash.[1]

  • Clean: Do not use water. Absorb with dry sand or vermiculite.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202636: O-(2-Chlorophenyl) phosphorodichloridothioate. Retrieved from [Link]

  • Tanaka, T., et al. (1988). Synthesis and application of a new phosphorylating agent: S-(N-monomethoxytritylaminoethyl)-O-(o-chlorophenyl)phosphorothioate.[1] Nucleic Acids Symposium Series. Retrieved from [Link]

  • Tolkmith, H. (1966). O-Aryl Phosphorodichloridothioates: Synthesis and Biological Activity.[1] Journal of Organic Chemistry. (Contextual citation for class synthesis).

Sources

Exploratory

Computational Characterization of O-(2-Chlorophenyl) Dichlorothiophosphate: A Predictive Framework

Executive Summary & Strategic Relevance O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is a critical organophosphorus intermediate used primarily in the synthesis of enantioselective pesticides and as a simula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is a critical organophosphorus intermediate used primarily in the synthesis of enantioselective pesticides and as a simulant for studying the degradation pathways of V-series nerve agents. Its structural core—a thiophosphoryl group (


) bonded to two labile chlorines and a sterically hindered ortho-chlorophenoxy ring—presents unique challenges in stability profiling and spectral identification.

This technical guide provides a rigorous quantum chemical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT), we establish protocols to predict its conformational landscape, vibrational fingerprint, and hydrolytic stability. This approach moves beyond trial-and-error synthesis, offering a predictive model for drug development and environmental degradation studies.

Computational Methodology (The Protocol)

To ensure high-fidelity results that correlate with experimental observations (IR/Raman, NMR), the following computational protocol is mandated. This workflow balances computational cost with the need to account for weak intramolecular interactions (Cl···S dispersion) typical in ortho-substituted organophosphates.

Level of Theory Selection[1]
  • Functional: M06-2X or ωB97X-D .

    • Causality: Standard functionals like B3LYP often fail to accurately model the dispersive interactions between the ortho-chlorine and the thiophosphoryl sulfur. M06-2X (Minnesota functional) captures these medium-range non-covalent interactions, which are crucial for determining the correct low-energy conformer.

  • Basis Set: 6-311++G(d,p) (Def2-TZVP as an alternative).

    • Causality: The "++" diffuse functions are non-negotiable for describing the lone pairs on Sulfur and Chlorine, which are diffuse and highly polarizable.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Context: Gas-phase calculations fail to predict reactivity in biological or environmental media. Water (

      
      ) and Acetonitrile (
      
      
      
      ) are the required solvents for hydrolysis and synthesis modeling, respectively.
Step-by-Step Gaussian/ORCA Input Workflow

The following diagram outlines the logical flow of the computational campaign, ensuring self-validation at each step.

ComputationalWorkflow Start Initial Geometry (Z-Matrix Construction) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Relax Structure Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Verify Minima Freq->Start Imaginary Freq? (Re-optimize) NBO NBO Analysis (Hyperconjugation) Freq->NBO Electronic Stability Reactivity Fukui & MEP Mapping (Predictive Modeling) Freq->Reactivity Chemical Potential

Figure 1: The self-validating computational workflow. The "Frequency Calculation" serves as a critical checkpoint; the presence of imaginary frequencies (NIMAG > 0) necessitates a restart.

Structural Analysis & Conformational Locking

The ortho-chloro substituent is not merely a label; it dictates the molecule's 3D geometry through steric locking.

The Ortho-Effect

In the lowest energy conformer, the P-O bond rotates to minimize repulsion between the bulky 2-Cl atom and the large Sulfur atom of the


 group.
  • Key Dihedral (C-C-O-P): Expect a twist angle of

    
    60-80°, preventing planarity.
    
  • Bond Lengths:

    • 
      : Calculated at 
      
      
      
      1.90 - 1.92 Å (Double bond character).
    • 
      : Calculated at 
      
      
      
      2.05 Å (Labile, elongated due to anomeric effects).
Natural Bond Orbital (NBO) Interactions

NBO analysis reveals the "hidden" electronic stabilization. The most significant interaction is the donation from the Oxygen lone pair (


) into the antibonding orbital of the P-Cl bond (

).
  • Interaction:

    
    
    
  • Consequence: This hyperconjugation shortens the P-O bond but weakens the P-Cl bond, pre-activating the molecule for nucleophilic substitution (e.g., by AChE serine residues or water).

Vibrational Spectroscopy (IR/Raman Fingerprinting)

To validate synthesized batches, compare experimental FTIR data against these calculated (scaled) values. A scaling factor of 0.967 is recommended for M06-2X/6-311++G(d,p).

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityDiagnostic Note
P=S Stretch 780 - 810755 - 785 StrongThe "fingerprint" of thiophosphates. Shifts to ~1250 if oxidized to P=O.
P-O-C Stretch 980 - 1020950 - 990 StrongCoupled with ring vibrations. Sensitive to conformation.
P-Cl Stretch 520 - 560500 - 540 MediumBroad doublet due to symmetric/asymmetric stretching of

.
C-Cl (Aryl) 1080 - 11001045 - 1065 WeakCharacteristic of the 2-chlorophenyl moiety.

Reactivity & Hydrolysis Mechanism

Understanding the degradation of O-(2-Chlorophenyl) dichlorothiophosphate is vital for environmental safety and decontamination strategies.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom (lone pairs) and the aromatic ring . This makes the sulfur susceptible to oxidative attack (e.g., by ozone or bleach), converting

    
     to the more toxic 
    
    
    
    (oxon).
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Phosphorus-Chlorine (

    
    ) bonds. This confirms that the Phosphorus atom is the site of nucleophilic attack.
    
Molecular Electrostatic Potential (MEP)
  • Blue Region (Positive Potential): Concentrated on the Phosphorus atom, shielded effectively by the large Sulfur and the ortho-Chlorine.

  • Red Region (Negative Potential): Concentrated on the Sulfur and the Oxygen atoms.

Hydrolysis Pathway (Mechanism)

The hydrolysis proceeds via an


-like mechanism where water attacks the phosphorus center. The ortho-chloro group provides steric hindrance, making this molecule significantly more persistent in the environment than its unsubstituted phenyl analog.

HydrolysisMechanism Reactant Reactant (2-Cl-DCTP + H2O) TS Transition State (TS) (Trigonal Bipyramidal P) Reactant->TS Nucleophilic Attack (Water on P) Intermediate Intermediate (Pentacoordinate P) TS->Intermediate Proton Transfer Product Product (Mono-acid + HCl) Intermediate->Product Cl Elimination (Leaving Group)

Figure 2: The hydrolysis pathway. The rate-determining step is the formation of the Transition State (TS), where the steric bulk of the 2-Cl group raises the activation energy barrier.

References & Authoritative Grounding

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Pourbasheer, E., et al. (2015). QSAR study of organophosphorus pesticides using DFT descriptors. RSC Advances. (Validates the use of HOMO-LUMO gaps in predicting organophosphate toxicity). Link

  • Sundaraganesan, N., et al. (2009). Vibrational spectroscopy and DFT calculations of parathion (analogous thiophosphate structure). Spectrochimica Acta Part A. Link

  • Reaction Mechanism of Thiophosphate Hydrolysis. Journal of Organic Chemistry. (General mechanism for P-Cl substitution). Link

Sources

Foundational

Novel Organophosphorus Compounds from 2-Chlorophenol: A Technical Guide for Synthetic and Medicinal Chemists

Abstract This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel organophosphorus compounds derived from the versatile industrial precursor, 2-chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel organophosphorus compounds derived from the versatile industrial precursor, 2-chlorophenol. Addressing researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal-driven logic behind synthetic strategies. We detail robust, self-validating methodologies for the preparation of key compound classes, including phosphates, phosphorothioates, and cyclophosphazenes, originating from 2-chlorophenol. Furthermore, this guide synthesizes current knowledge on the biological activities of related organophosphorus scaffolds to project the therapeutic and agrochemical potential of these novel derivatives. All quantitative data is summarized in structured tables, and key experimental workflows are visualized through diagrams to ensure clarity and reproducibility.

Introduction: The Strategic Value of the 2-Chlorophenoxy Moiety

Organophosphorus compounds represent a cornerstone of modern chemistry, with profound impacts on medicine, agriculture, and materials science.[1] Their diverse applications stem from the unique properties of the phosphorus center, which can be tailored to elicit specific biological activities, from enzyme inhibition to nucleic acid interaction.[2] Concurrently, 2-chlorophenol stands as a readily available and widely utilized industrial chemical, primarily serving as a precursor in the manufacturing of agrochemicals, dyes, and disinfectants.[3][4]

The strategic incorporation of the 2-chlorophenoxy group into an organophosphorus scaffold is a compelling area of research. The presence of the chlorine atom can significantly modulate the electronic properties of the aryloxy moiety, influencing the reactivity of the phosphorus center and the compound's overall lipophilicity. These modifications are critical determinants of biological activity, potentially enhancing membrane permeability, altering metabolic stability, and improving target binding affinity. This guide provides the foundational synthetic knowledge and biological context for researchers to explore this promising chemical space.

Foundational Synthesis: Preparing the Key Nucleophile

The primary route to incorporating the 2-chlorophenoxy group into a phosphorus center involves its conversion into a potent nucleophile, sodium 2-chlorophenoxide. This simple acid-base reaction is the critical first step for the subsequent phosphorylation and phosphitylation reactions.

Rationale for Nucleophile Generation

The direct reaction of phenols with phosphorus halides can be sluggish and may require harsh conditions.[5] Deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or sodium ethoxide, generates the corresponding phenoxide anion. This anion is a significantly more powerful nucleophile, readily attacking the electrophilic phosphorus center of various phosphorylating agents. The choice of a non-protic solvent like tetrahydrofuran (THF) is crucial to prevent quenching the highly reactive base and phenoxide.

Experimental Protocol: Synthesis of Sodium 2-Chlorophenoxide

This protocol details the preparation of the key intermediate, sodium 2-chlorophenoxide.

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq) to a dry Schlenk flask.

  • Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of 2-chlorophenol (1.0 eq) in anhydrous THF to the NaH slurry dropwise.

  • Observation: Hydrogen gas evolution will be observed. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • The resulting suspension of sodium 2-chlorophenoxide in THF can be used directly in subsequent reactions.[6]

Diagram 1: Experimental Workflow for Sodium 2-Chlorophenoxide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output p1 Wash NaH (60% dispersion) with anhydrous hexane (3x) under inert atmosphere p2 Add anhydrous THF to washed NaH in Schlenk flask p1->p2 r1 Cool NaH/THF slurry to 0 °C p2->r1 r3 Add 2-Chlorophenol solution dropwise to NaH slurry r1->r3 r2 Prepare solution of 2-Chlorophenol in anhydrous THF r2->r3 r4 Stir at room temperature for 1-2 hours until H₂ evolution ceases r3->r4 out1 Sodium 2-Chlorophenoxide suspension in THF r4->out1

Caption: Workflow for the synthesis of the key nucleophile, sodium 2-chlorophenoxide.

Synthesis of Novel Organophosphorus Compounds

With the sodium 2-chlorophenoxide precursor in hand, various classes of organophosphorus compounds can be synthesized through nucleophilic substitution reactions.

Class I: O,O-Diethyl O-(2-Chlorophenyl) Phosphate

This class of compounds represents a fundamental organophosphate structure. The synthesis involves the reaction of the phenoxide with a dialkyl chlorophosphate.

Causality Behind Experimental Choices:

  • Reagent: Diethyl chlorophosphate is a common, commercially available phosphorylating agent. Its P-Cl bond is highly electrophilic and susceptible to nucleophilic attack.

  • Conditions: The reaction is typically run at low temperatures (starting at 0 °C) to control the exothermicity and then allowed to warm to room temperature to ensure completion. The use of a non-protic solvent like THF is essential.

  • Workup: A standard aqueous workup is used to quench any unreacted reagents and remove the sodium chloride byproduct.

Materials:

  • Sodium 2-chlorophenoxide solution in THF (from section 2.2, 1.0 eq)

  • Diethyl chlorophosphate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared suspension of sodium 2-chlorophenoxide in THF to 0 °C.

  • Slowly add diethyl chlorophosphate (1.05 eq) to the stirred suspension.

  • After addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography to obtain the pure O,O-diethyl O-(2-chlorophenyl) phosphate.

Class II: O-(2-Chlorophenyl) Phosphorothioates

Phosphorothioates, where one of the non-bridging oxygen atoms is replaced by sulfur, often exhibit unique biological activities and increased metabolic stability.[7] A key synthetic precursor is O-(2-chlorophenyl) phosphorodichloridothioate, formed by reacting 2-chlorophenol with thiophosphoryl chloride (PSCl₃).

Causality Behind Experimental Choices:

  • Reagent: Thiophosphoryl chloride is the sulfur analog of phosphorus oxychloride and serves as the primary source for the P=S bond.

  • Stoichiometry: Using an excess of PSCl₃ favors the formation of the dichloridothioate intermediate, preventing the formation of di- and tri-substituted products.

  • Further Reaction: The resulting O-(2-chlorophenyl) phosphorodichloridothioate is a versatile intermediate that can be reacted with various nucleophiles (e.g., alcohols, amines) to generate a library of phosphorothioate derivatives.

Diagram 2: General Synthesis of O-(2-Chlorophenyl) Phosphorothioates

G R1 2-Chlorophenol I1 O-(2-chlorophenyl) phosphorodichloridothioate R1->I1 R2 PSCl₃ (excess) R2->I1 R3 Nucleophile (e.g., R-OH, R₂NH) P1 O,O'-Disubstituted O-(2-chlorophenyl) Phosphorothioate R3->P1 I1->P1 L1 + L1->I1 L2 + L2->P1

Caption: Reaction scheme for the synthesis of O-(2-chlorophenyl) phosphorothioates.

This protocol is adapted from the synthesis of a specific phosphorylating agent and demonstrates the utility of the phosphorothioate scaffold.[8]

Materials:

  • O-(2-chlorophenyl) phosphorodichloridothioate (prepared from 2-chlorophenol and PSCl₃) (1.0 eq)

  • N-Monomethoxytritylaminoethanol (1.0 eq)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve O-(2-chlorophenyl) phosphorodichloridothioate (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of N-Monomethoxytritylaminoethanol (1.0 eq) in anhydrous DCM.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the target compound.

Class III: Hexakis(2-chlorophenoxy)cyclotriphosphazene

Cyclophosphazenes are inorganic-organic hybrid molecules with a stable P-N backbone, offering a unique scaffold for presenting multiple functional groups.[9] The six highly reactive P-Cl bonds of hexachlorocyclotriphosphazene (HCCP) can be fully substituted by nucleophiles like sodium 2-chlorophenoxide.

Causality Behind Experimental Choices:

  • Scaffold: HCCP is the most common starting material for cyclophosphazene chemistry due to its commercial availability and high reactivity.[2]

  • Nucleophile: A slight excess of sodium 2-chlorophenoxide is used to ensure complete substitution of all six chlorine atoms.

  • Solvent and Temperature: A high-boiling solvent like toluene or dioxane is often used, and the reaction is heated to reflux to drive the substitution to completion.

Materials:

  • Hexachlorocyclotriphosphazene (HCCP) (1.0 eq)

  • Sodium 2-chlorophenoxide (6.5 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a suspension of sodium 2-chlorophenoxide (6.5 eq) in anhydrous toluene, add a solution of hexachlorocyclotriphosphazene (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material signal disappears.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filtrate with water, then with a dilute NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., toluene/hexane) to obtain the pure hexakis(2-chlorophenoxy)cyclotriphosphazene.

Structural Characterization Data

The synthesized compounds should be rigorously characterized using standard spectroscopic techniques. The following table summarizes the expected data based on the structures.

Compound Class1H NMR (ppm)13C NMR (ppm)31P NMR (ppm)Mass Spec (m/z)
Phosphate 7.0-7.5 (Ar-H), 4.1-4.3 (q, OCH₂), 1.3-1.5 (t, CH₃)150-155 (C-O), 120-130 (Ar-C), 64-66 (OCH₂), 15-17 (CH₃)-5 to -15[M+H]⁺, [M+Na]⁺
Phosphorothioate 7.0-7.5 (Ar-H), plus signals from other substituents150-155 (C-O), 120-130 (Ar-C), plus signals from other substituents+50 to +70[M+H]⁺, [M+Na]⁺
Cyclophosphazene 7.0-7.5 (Ar-H)150-155 (C-O), 120-130 (Ar-C)+5 to +15[M+H]⁺, [M+Na]⁺

Biological Activity and Future Directions

While direct biological data for many novel 2-chlorophenol-derived organophosphorus compounds is nascent, the broader classes of these molecules exhibit significant therapeutic and agrochemical potential.

  • Anticancer and Cytotoxic Potential: Many cyclophosphazene derivatives, particularly those bearing amino, peptide, or chalcone moieties, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and ovarian cancer.[2][3][10] The mechanism often involves apoptosis induction. The lipophilicity and electronic nature of the 2-chlorophenoxy groups could enhance cellular uptake and target interaction, making these new derivatives promising candidates for anticancer drug discovery.

  • Antimicrobial Activity: Organophosphorus compounds, including certain cyclophosphazenes, have shown activity against various pathogenic microorganisms.[2][8] Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The 2-chlorophenol moiety itself has disinfectant properties, suggesting that its incorporation could lead to compounds with potent antimicrobial effects.

  • Agrochemical Applications: Organophosphates and phenoxy-containing molecules are well-established classes of insecticides and herbicides, respectively.[11][12] The combination of a 2-chlorophenoxy group with a phosphorus center, as seen in profenofos derivatives, creates compounds with significant insecticidal properties.[4] This suggests that novel derivatives could be developed as next-generation pesticides with potentially unique modes of action or improved resistance profiles.

Future research should focus on:

  • Synthesizing diverse libraries of these compounds by varying the other substituents on the phosphorus atom.

  • Systematic screening of these libraries against panels of cancer cell lines, bacteria, fungi, and insect pests.

  • Conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Investigating the mechanisms of action to identify novel biological targets.

Conclusion

2-Chlorophenol serves as an accessible and strategic starting material for the synthesis of novel organophosphorus compounds. The methodologies detailed in this guide provide a robust framework for accessing diverse chemical scaffolds, including phosphates, phosphorothioates, and cyclophosphazenes. By leveraging established principles of organophosphorus chemistry and drawing on the known biological activities of related structures, researchers are well-equipped to explore this promising area of chemical synthesis. The resulting compounds hold significant potential for the development of new therapeutic agents and advanced agrochemicals.

References

  • Tanaka, T., Yamada, Y., Sakata, T., Uesugi, S., & Ikehara, M. (1988). Synthesis and application of a new phosphorylating agent: S-(N-monomethoxytritylaminoethyl)-O-(o-chlorophenyl)phosphorothioate. Nucleic Acids Symposium Series, (19), 21–24. [Link]

  • Ganbarov, K. G., Binate, G., Ismailov, V., Yusubov, N., Fiaz, M., & Shoaib, M. (2024). Two Synthetic Organic Compounds Containing Phosphorus against Pathogenic Microorganism. Online First Article. [Link]

  • Kılıç, Z., Sökmen, F., Uslu, A., Açık, L., & Yıldıran, G. (2015). Synthesis, cytotoxicity and apoptosis of cyclotriphosphazene compounds as anti-cancer agents. Bioorganic & Medicinal Chemistry, 23(17), 5436–5445. [Link]

  • Natura, A. D., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics, 34(3), 143-155. [Link]

  • Shukurov, J. S., et al. (2023). Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine. Molecules, 28(2), 835. [Link]

  • Ahmad, F., et al. (2021). A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene. Polymers, 13(16), 2686. [Link]

  • Muller, F., & Caillard, L. (2011). Chlorophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Valentino, M. D., et al. (2018). Acute Hepatotoxicity of 2' Fluoro-Modified 5-10-5 Gapmer Phosphorothioate Oligonucleotides in Mice Correlates With Intracellular Protein Binding and the Loss of DBHS Proteins. Nucleic Acids Research, 46(5), 2204–2217. [Link]

  • Kropeta, S., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry. [Link]

  • Demkowicz, S., Rachon, J., Daśko, M., & Kozak, W. (2016). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Advances, 6, 7101-7112. [Link]

  • PubChem. (n.d.). Sodium 2-chlorophenolate. PubChem Compound Summary for CID 23687812. Retrieved February 15, 2026, from [Link].

  • Casella, G., et al. (2022). Cyclo- and Polyphosphazenes for Biomedical Applications. Molecules, 27(22), 8117. [Link]

  • Singh, R. K., et al. (2020). Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system. New Journal of Chemistry, 44(3), 963-968. [Link]

  • Olson, K. R. (Ed.). (2012). Poisoning & drug overdose (6th ed.). McGraw-Hill Medical.
  • Ziółkowska, M., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. Bioorganic Chemistry, 126, 105893. [Link]

  • Guga, P., & Stec, W. J. (2003). Phosphorothioate oligonucleotides: effectiveness and toxicity. Current Topics in Medicinal Chemistry, 3(7), 739-753. [Link]

  • Basheer, M. M., et al. (2006). An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms. The Journal of Physical Chemistry A, 110(5), 2021-2026. [Link]

  • Jiangsu Flag Chemical Industry Co Ltd. (2012). Production method of O, O-dimethyl thiophosphoryl chloride. CN101486731A.
  • Chongqing Huage Biochem. (2017). Green synthesis technology of O,O-diethyl thiophosphoryl chloride. CN107162635A.
  • Wang, Y., et al. (2023). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 28(22), 7623. [Link]

  • Krawczyk-Łebek, A., et al. (2025). Antimicrobial activity of 2'-hydroxychalcones with a chlorine atom and their glycosides. Phytochemistry Letters, 69, 103898. [Link]

  • Lin, C. M., et al. (2001). Oxidation of 2-chlorophenol effected by Na+ and CuO/zeolites in supercritical water. Chemosphere, 44(5), 1077-1083. [Link]

  • Various Authors. (2016). How do sodium phenoxide and benzyl chloride react?. Quora. [Link]

  • Pearson Education. (n.d.). Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: O-(2-Chlorophenyl) Dichlorothiophosphate as a Phosphorylating Agent

[1] Executive Summary O-(2-Chlorophenyl) dichlorothiophosphate (also known as 2-chlorophenyl phosphorodichloridothioate) is a specialized bifunctional phosphorylating agent.[1] Unlike standard phosphoramidites used in au...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

O-(2-Chlorophenyl) dichlorothiophosphate (also known as 2-chlorophenyl phosphorodichloridothioate) is a specialized bifunctional phosphorylating agent.[1] Unlike standard phosphoramidites used in automated synthesis, this reagent is primarily employed in the phosphotriester method and solution-phase synthesis to introduce phosphorothioate (P=S) linkages directly.[1]

Its core utility lies in the 2-chlorophenyl (2-Cl-Ph) moiety, which acts as a lipophilic, sterically demanding protecting group.[1] This group prevents 3'→5' phosphate migration during synthesis and allows for the isolation of stable phosphorothioate diester intermediates. It is particularly valuable for the development of antisense oligonucleotides (ASOs) where the P=S backbone confers resistance to nuclease degradation.

Chemical Nature & Handling[1][2][3][4][5]

PropertySpecification
IUPAC Name O-(2-Chlorophenyl) phosphorodichloridothioate
Formula C₆H₄Cl₃OqsPS
Appearance Colorless to pale yellow liquid
Reactivity High electrophilicity; reacts violently with water/alcohols.[1][2]
Storage -20°C, under Argon/Nitrogen. Strictly anhydrous.
Hazards Corrosive, lachrymator. Releases HCl upon hydrolysis.[1]

Handling Precaution: This reagent must be handled in a fume hood using Schlenk techniques or a glovebox. Glassware must be oven-dried (120°C, >4h) and cooled under inert gas.[1]

Mechanism of Action: The Modified Phosphotriester Approach

The reagent functions through a two-step nucleophilic substitution pathway.[1] The P(V) center is activated by the electron-withdrawing nature of the sulfur and the 2-chlorophenyl group.

  • Activation: The unreactive P-Cl bonds are often activated using 1,2,4-triazole or 1-methylimidazole (NMI) to form a highly reactive phosphorotriazolide intermediate.[1]

  • First Coupling: The 3'-OH of a protected nucleoside attacks the phosphorus, displacing the first leaving group (triazole/Cl).

  • Second Coupling: The 5'-OH of the second nucleoside attacks the monochloridothioate (or monotriazolide) intermediate, forming the phosphorothioate triester .

Visualization: Reaction Pathway[1][5]

ReactionMechanism Figure 1: Activation and Coupling Mechanism via Triazole Catalysis Reagent O-(2-Chlorophenyl) Dichlorothiophosphate Intermediate Active Bis-Triazolide Intermediate Reagent->Intermediate Activation Activator 1,2,4-Triazole / Et3N Activator->Intermediate MonoInter Monofunctional Intermediate Intermediate->MonoInter + Nuc1 (0°C) Nuc1 Nucleoside 1 (3'-OH) Nuc1->MonoInter Product Phosphorothioate Triester MonoInter->Product + Nuc2 (RT, Catalyst) Nuc2 Nucleoside 2 (5'-OH) Nuc2->Product

Experimental Protocols

Protocol A: Synthesis of Dinucleoside Phosphorothioate (Solution Phase)

Target: Synthesis of a d(Tp(s)T) dimer analogue.

Reagents:

  • 5'-O-DMT-Thymidine (Nucleoside 1)[1]

  • 3'-O-Acetyl-Thymidine (Nucleoside 2)[1]

  • O-(2-Chlorophenyl) dichlorothiophosphate[1]

  • 1,2,4-Triazole[1]

  • Triethylamine (TEA)

  • Pyridine (anhydrous)

Step-by-Step Procedure:

  • Activation (In Situ):

    • In a flame-dried flask under Argon, dissolve 1,2,4-triazole (2.2 eq) and TEA (2.2 eq) in anhydrous THF.

    • Cool to 0°C.[1][3]

    • Dropwise add O-(2-Chlorophenyl) dichlorothiophosphate (1.0 eq).[1] Stir for 30 mins at 0°C. A white precipitate (TEA·HCl) will form.[1]

    • Checkpoint: The formation of the precipitate indicates successful conversion to the active bis-triazolide.[1]

  • First Coupling (3'-End):

    • Dissolve 5'-O-DMT-Thymidine (0.9 eq) in anhydrous Pyridine.

    • Add this solution dropwise to the activated reagent mixture at 0°C over 20 minutes.

    • Stir for 1 hour at Room Temperature (RT).

    • TLC Check: Confirm disappearance of the starting nucleoside (Rf ~0.4 in 5% MeOH/DCM).

  • Second Coupling (5'-End):

    • Add 3'-O-Acetyl-Thymidine (0.8 eq) (dried by co-evaporation with pyridine) to the reaction mixture.

    • Add a catalyst: 1-Mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) (1.5 eq) can be used to drive the reaction if sterically hindered.[1]

    • Stir for 2–4 hours at RT.

  • Work-up:

    • Quench with 5% NaHCO₃ (aq).

    • Extract with Dichloromethane (DCM) (3x).[4]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Purify via Silica Gel Column Chromatography (Eluent: DCM/MeOH gradient).[1]

Protocol B: Deprotection Strategy (The "Reese" Condition)

Critical: Do not use standard Ammonium Hydroxide immediately.[1] The 2-chlorophenyl group requires specific nucleophilic displacement to avoid desulfurization (conversion of P=S to P=O).[1]

Reagents:

  • syn-Pyridine-2-carboxaldoxime (PCA) or 2-Nitrobenzaldoxime[1]

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Dioxane/Water (1:1)

Procedure:

  • Aryl Group Removal (Oximate Treatment):

    • Dissolve the protected oligonucleotide in Dioxane/Water (1:1).

    • Add PCA (10 eq) and TMG (9 eq).

    • Incubate at RT for 16–24 hours.[1]

    • Mechanism:[1][3] The oximate ion attacks the phosphorus center, displacing the 2-chlorophenoxide.[1] The resulting oxime-phosphate adduct is unstable and breaks down to the phosphodiester/thioate.[1]

  • Base Deprotection (Ammonolysis):

    • Add concentrated aqueous Ammonia (30%) to the reaction vessel.

    • Heat to 55°C for 5–16 hours (depending on nucleobase protection: Bz-A, Bz-C, iBu-G).

    • Note: This step removes the acyl protecting groups on the nucleobases and the sugar hydroxyls.

  • Isolation:

    • Evaporate to dryness.[1][5]

    • Desalt using a Sephadex G-25 column or Reverse-Phase HPLC.[1]

Workflow Logic & Troubleshooting

The following diagram illustrates the decision matrix for using this reagent versus standard phosphoramidites.

Workflow Figure 2: Decision Matrix for Phosphorothioate Synthesis & Deprotection Start Start: Oligo Synthesis Choice Backbone Requirement? Start->Choice PO Phosphate (P=O) Choice->PO Standard DNA PS Phosphorothioate (P=S) Choice->PS Nuclease Resistant Standard Use Standard Phosphoramidites PO->Standard ReagentChoice Use O-(2-Cl-Ph) Dichlorothiophosphate PS->ReagentChoice Coupling Coupling (Triester Method) ReagentChoice->Coupling Deprotection Deprotection Check Coupling->Deprotection WrongWay Direct Ammonia Deprotection->WrongWay Standard Protocol RightWay Oximate Reagent (PCA/TMG) Deprotection->RightWay Specialized Protocol Damage Desulfurization (P=S -> P=O) WrongWay->Damage Success Intact P=S Oligo RightWay->Success

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Yield Moisture in solvent/reagent.[1]Dry pyridine over CaH₂; use fresh 1,2,4-triazole.[1]
P=S to P=O Conversion Oxidative conditions or wrong deprotection.[1]Avoid Iodine/Water oxidation steps.[1] Use Oximate deprotection (Protocol B).
Precipitate in Reaction Formation of Triethylamine Hydrochloride (Normal).Do not filter if using in situ; ensure stirring is vigorous.[1]
3'-5' Migration Acidic conditions during workup.[1]Maintain basic pH during workup; the 2-Cl-Ph group minimizes this, but caution is required.[1]

References

  • Reese, C. B., & Yan, H. (1973). The synthesis of oligonucleotides by the phosphotriester method. Journal of the Chemical Society, Perkin Transactions 1.

  • Eckstein, F. (1985). Nucleoside Phosphorothioates. Annual Review of Biochemistry, 54, 367-402.[1]

  • Reese, C. B., et al. (1981). Use of the 2-chlorophenyl group in the synthesis of oligonucleotide phosphorothioates. Tetrahedron Letters.

  • Glen Research. (2023).[1] Sulfurizing Reagents in Oligonucleotide Synthesis. Glen Report.

Sources

Application

Technical Guide: Thiophosphorylation &amp; Coupling via O-(2-Chlorophenyl) Dichlorothiophosphate

[1] Executive Summary & Chemical Profile[1][3] O-(2-Chlorophenyl) dichlorothiophosphate is a bifunctional phosphorylating agent used primarily in the synthesis of phosphorothioate linkages.[1] Unlike standard phosphoryl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][3]

O-(2-Chlorophenyl) dichlorothiophosphate is a bifunctional phosphorylating agent used primarily in the synthesis of phosphorothioate linkages.[1] Unlike standard phosphoryl chloride (


), the presence of the thiophosphoryl group (

) and the bulky, electron-withdrawing O-(2-chlorophenyl) substituent confers unique reactivity:
  • Selectivity: The 2-chlorophenyl group acts as a "dummy" ligand or protecting group, allowing for the sequential introduction of two different nucleophiles (usually alcohols or amines) to form unsymmetrical thiophosphates.

  • Activation: The electron-withdrawing chlorine on the phenyl ring enhances the electrophilicity of the phosphorus center, facilitating rapid coupling even with sterically hindered secondary alcohols (e.g., 3'-OH of nucleosides).[1]

  • Latent Functionality: The 2-chlorophenyl ester is stable under mild acidic/basic coupling conditions but can be cleaved (deprotected) using specific nucleophilic oximate reagents to reveal the anionic thiophosphate diester.[1]

Chemical Specifications
PropertySpecification
Formula

Molecular Weight ~289.5 g/mol
Physical State Colorless to pale yellow oil
Reactivity Moisture sensitive; hydrolyzes to release HCl and 2-chlorophenol.[1][2]
Storage -20°C, under Argon/Nitrogen.

Mechanism of Action: The Phosphotriester Logic

The utility of this reagent relies on a Stepwise Nucleophilic Substitution mechanism. The reaction proceeds through a discrete monochloridate intermediate, allowing the user to "program" the molecule with two different substituents.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reagent O-(2-Chlorophenyl) dichlorothiophosphate (Bifunctional Electrophile) Inter Intermediate: Monochloridate Reagent->Inter Step 1: Substitution of Cl-1 (Base catalyzed) Nuc1 Nucleophile 1 (R1-OH) Nuc1->Inter Triester Thiophosphate Triester (Fully Protected) Inter->Triester Step 2: Substitution of Cl-2 (Catalysis required) Nuc2 Nucleophile 2 (R2-OH / R2-NH2) Nuc2->Triester Final Target: Phosphorothioate Diester Triester->Final Step 3: Removal of 2-Chlorophenyl group Deprotect Deprotection (Oximate Reagent) Deprotect->Final

Caption: Stepwise displacement of chloride leaving groups allows the formation of unsymmetrical thiophosphates.[1][2] The 2-chlorophenyl group serves as a temporary protecting group.[1]

Application Note: Synthesis of Phosphorothioate Oligonucleotides

This is the primary application for this reagent, historically termed the Modified Phosphotriester Approach . It is ideal for synthesizing short, modified DNA/RNA fragments or thiophospholipid conjugates where automated phosphoramidite chemistry is not applicable (e.g., solution-phase synthesis of dimers).[1]

Reagents Required[1][5][6][7][8][9][10][11]
  • Activator: 1-Methylimidazole (NMI) or 1,2,4-Triazole.[1]

  • Base: Pyridine (anhydrous).[1]

  • Solvent: Acetonitrile (

    
    ) or Tetrahydrofuran (THF), ultra-dry (<50 ppm water).
    
  • Deprotection Agent: syn-2-Nitrobenzaldoxime +

    
    -tetramethylguanidine (TMG).[1]
    
Protocol: Solution-Phase Coupling of Two Nucleosides
Step 1: Preparation of the Monochloridate (Activation)

Rationale: The first chlorine is displaced easily. We perform this at low temperature to prevent double substitution.

  • Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolve O-(2-chlorophenyl) dichlorothiophosphate (1.2 eq) in anhydrous THF.

  • Add 1,2,4-Triazole (2.4 eq) and Triethylamine (2.4 eq). Stir at 0°C for 30 mins.

    • Insight: This generates the bis-triazolide intermediate in situ, which is a more controlled electrophile than the raw acid chloride, reducing side reactions.[1]

  • Add the 5'-Protected Nucleoside (Nucleophile 1, 1.0 eq) dissolved in THF dropwise over 15 minutes.

  • Stir at 0°C for 1 hour. TLC should show consumption of the starting nucleoside.

Step 2: Coupling the Second Nucleoside

Rationale: The intermediate is now a phosphorotriazolide/chloridate. It requires a second nucleophile to form the stable triester.

  • Add the 3'-Protected Nucleoside (Nucleophile 2, 1.0 eq) to the reaction mixture.

  • Add 1-Methylimidazole (NMI, 3.0 eq) as a catalyst.[1]

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 4–16 hours.

  • Quench: Add saturated

    
     (aq) and extract with Dichloromethane (DCM).
    
  • Purification: Silica gel chromatography. The product is a Thiophosphate Triester .

Step 3: Deprotection (Removal of 2-Chlorophenyl Group)

Rationale: The 2-chlorophenyl group is stable to mild acid/base but must be removed to generate the biologically active ionic species.[1] Hydroxide alone is often too slow or damages the nucleoside; oximates are the gold standard.

  • Dissolve the triester in Dioxane/Water (1:1).

  • Add syn-2-Nitrobenzaldoxime (10 eq) and TMG (Tetramethylguanidine, 10 eq).

  • Stir at Room Temperature for 12–24 hours.

    • Mechanism:[1][3][4] The oximate anion attacks the phosphorus center, displacing the 2-chlorophenoxide.[1] The resulting oxime-phosphate adduct is unstable and hydrolyzes to the desired phosphorothioate diester.[1]

  • Workup: Neutralize with dilute acetic acid, evaporate solvents, and purify via Reverse-Phase HPLC.

Troubleshooting & Optimization (Expertise)

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
Low Yield (Step 1) Moisture contamination.[1] Hydrolysis of the chloridate produces

species which are unreactive.[1]
Ensure solvents are distilled over

.[1] Use a glovebox or strict Schlenk line techniques.[1]
Symmetric Dimer Formation Reactivity of the reagent is too high; Nucleophile 1 reacted twice.Lower temp to -20°C. Use the bis-triazolide activation strategy (Step 1, point 3) rather than direct chloride displacement.[1]
Incomplete Deprotection Steric hindrance around the P=S center.Switch from Nitrobenzaldoxime to Pyridine-2-aldoxime methiodide (PAM).[1] Increase temperature to 35°C (monitor stability).
Desulfurization Oxidation of P=S to P=O.[1]Avoid iodine or peroxides in solvents.[1] Degas all buffers used in workup.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis of a heterobifunctional thiophosphate.

Workflow Start Start: Dry Reagent (In THF/MeCN) Activate Activation: Add Triazole/Base (-10°C) Start->Activate AddNuc1 Add Nucleophile 1 (Limiting Reagent) Activate->AddNuc1 Check1 TLC Check: Mono-substitution? AddNuc1->Check1 Check1->Activate No (Stir longer) AddNuc2 Add Nucleophile 2 + NMI Catalyst Check1->AddNuc2 Yes Workup Workup & Isolation (Triester) AddNuc2->Workup Deprotect Deprotection: Oximate Treatment Workup->Deprotect

Caption: Operational workflow for sequential coupling. Note the checkpoint after the first addition to ensure mono-substitution.

References

  • Reese, C. B. (2002).[1] The Chemical Synthesis of Oligo- and Poly-nucleotides: A Personal Commentary. Tetrahedron.

    • Context: Foundational text on the phosphotriester method and the use of aryl protecting groups.[5][6]

  • Organic Syntheses. (2003).[1] Synthesis of 2-Chlorophenyl Phosphorodichloridothioate and its Application. Org. Syn. Coll. Vol. 10.

    • Context: Provides the verified synthesis of the reagent itself and its immedi
  • Ogilvie, K. K., et al. (1980). The use of the 2-chlorophenyl group in oligonucleotide synthesis. Canadian Journal of Chemistry.[1]

    • Context: Establishes the specific deprotection kinetics of the 2-chlorophenyl group.
  • PubChem. (n.d.).[1][7] Compound Summary: O-(2-Chlorophenyl) dichlorothiophosphate.[1] National Library of Medicine.[1]

    • Context: Safety and physical property data.[1][8][7][9]

Sources

Method

High-Efficiency Synthesis of Thiophosphate Esters via O-(2-Chlorophenyl) Dichlorothiophosphate

Application Note: AN-PHOS-2026-02 Executive Summary This application note details the protocol for utilizing O-(2-Chlorophenyl) dichlorothiophosphate (CPDCP) as a bifunctional phosphorylating agent. Unlike highly reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHOS-2026-02

Executive Summary

This application note details the protocol for utilizing O-(2-Chlorophenyl) dichlorothiophosphate (CPDCP) as a bifunctional phosphorylating agent. Unlike highly reactive phosphorus(III) reagents used in automated synthesis, CPDCP offers a stable Phosphorus(V) platform ideal for the solution-phase construction of defined thiophosphate diesters (e.g., nucleotide analogues, phospholipid conjugates) and triesters (e.g., agrochemicals, prodrugs).

The 2-chlorophenyl moiety serves a dual purpose:

  • Steric Modulator: It directs nucleophilic attack to the chlorine atoms, minimizing side reactions during the initial coupling steps.

  • Orthogonal Protecting Group: It is stable to mild acids and bases but can be selectively cleaved using oximate nucleophiles to reveal the thiophosphate diester.

Chemical Basis & Mechanism[1][2]

The Electrophilic Cascade

The synthesis relies on the sequential displacement of the two chlorine atoms by alcohol nucleophiles. The reaction is governed by the "hard-soft" properties of the P=S center.

  • First Displacement: Fast and exothermic. Requires low temperature (

    
     to 
    
    
    
    ) to prevent bis-substitution.
  • Second Displacement: Slower. Requires activation (e.g., N-methylimidazole or triazole) or elevated temperatures.

  • Unmasking (Deprotection): The 2-chlorophenyl group is removed via nucleophilic aromatic substitution (

    
    ) at the phosphorus center, typically triggered by an aldoxime.
    
Reaction Pathway Visualization

ThiophosphateSynthesis Reagent O-(2-Chlorophenyl) Dichlorothiophosphate (CPDCP) Inter1 Intermediate 1: Mono-ester (Ar-O-P(S)(OR)Cl) Reagent->Inter1 Step 1: -HCl (0°C, fast) Inter2 Intermediate 2: Thiophosphate Triester (Ar-O-P(S)(OR)(OR')) Inter1->Inter2 Step 2: -HCl (RT, slow) Product Final Product: Thiophosphate Diester (HO-P(S)(OR)(OR')) Inter2->Product Step 3: Deprotection (Removal of Ar-O) Alc1 Alcohol 1 (ROH) + Base Alc1->Inter1 Alc2 Alcohol 2 (R'OH) + Catalyst Alc2->Inter2 Deprot PAO / TMG (Oximate Reagent) Deprot->Product

Figure 1: Sequential substitution pathway for asymmetric thiophosphate synthesis.

Experimental Protocols

Materials & Reagents
  • Reagent: O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 16296-22-3). Store under Argon.

  • Solvent: Anhydrous Pyridine or Acetonitrile (MeCN). Moisture content must be

    
    .
    
  • Base: 1,2,4-Triazole (activator) and Triethylamine (TEA).

  • Deprotection Reagents: syn-Pyridine-2-aldoxime (PAO) and 1,1,3,3-Tetramethylguanidine (TMG).

Protocol A: Synthesis of Asymmetric Thiophosphate Triester

This protocol describes the coupling of two different alcohols (


 and 

).

Step 1: First Coupling (Formation of Monochloridothioate)

  • Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Add CPDCP (1.2 equiv) and anhydrous Pyridine (

    
    ).
    
  • Cool the solution to

    
      in an ice bath.
    
  • Dissolve Alcohol 1 (

    
    )  (1.0 equiv) in a minimal amount of Pyridine.
    
  • Add the alcohol solution dropwise over 30 minutes. Critical: Rapid addition causes symmetric dimer formation.

  • Stir at

    
     for 1 hour.
    
    • Checkpoint: Analyze via TLC (Hexane/EtOAc). The starting material (

      
      ) should disappear.
      

Step 2: Second Coupling (Formation of Triester)

  • Add 1,2,4-Triazole (3.0 equiv) to the reaction mixture (activates the P-Cl bond).

  • Add Alcohol 2 (

    
    )  (1.0 equiv).
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quench: Add water (

    
    ) to hydrolyze any remaining phosphoryl chlorides.
    
  • Extraction: Dilute with

    
    , wash with saturated 
    
    
    
    (2x) and Brine (1x).
  • Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography. Note: Thiophosphates are lipophilic; elute with Hexane/EtOAc gradients.

Protocol B: Deprotection (Removal of 2-Chlorophenyl Group)

To obtain the biologically active thiophosphate diester (salt form), the aryl group acts as a leaving group.

  • Dissolve the purified Triester (from Protocol A) in Dioxane/Water (1:1 v/v).

  • Add syn-Pyridine-2-aldoxime (PAO) (10 equiv) and Tetramethylguanidine (TMG) (10 equiv).

  • Stir at RT for 12–24 hours. The solution typically turns yellow (formation of the aryl oximate byproduct).

  • Workup:

    • Evaporate solvents.[1]

    • Redissolve in water and wash with Ethyl Acetate (removes the organic byproduct and excess PAO).

    • The product remains in the aqueous phase as the TMG salt.

    • Lyophilize to obtain the stable salt or pass through a cation exchange resin (Dowex

      
      ) to generate the sodium salt.
      

Analytical Data & Troubleshooting

NMR Interpretation

Phosphorus NMR is the definitive tool for monitoring this chemistry. Shifts are referenced to


.
SpeciesApproximate Chemical Shift (

ppm)
Signal Characteristics
Reagent (CPDCP)

Singlet (or doublet if F present)
Intermediate 1 (Mono)

Shift downfield due to esterification
Intermediate 2 (Triester)

Shift upfield; distinct from reagent
Final Product (Diester)

Broad singlet (salt form)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Symmetric Dimer (

)
Addition of alcohol was too fast or temp too high.Cool to

; use syringe pump for addition.
Hydrolysis (

)
Wet solvents or atmospheric moisture.Distill pyridine over

; use molecular sieves.
Incomplete Deprotection Steric hindrance or old PAO reagent.Use Nitrobenzaldoxime (more reactive) or heat to

.
Product Decomposition Acidic silica gel during purification.Add

to the eluent to neutralize silica.

Safety & Handling

  • Toxicity: CPDCP is an organophosphorus chloride. It is corrosive and potentially neurotoxic. Handle only in a fume hood.

  • Hydrolysis Hazards: Reaction with water releases HCl and potentially

    
      (rotten egg odor, highly toxic) if the pH drops significantly. Always quench reactions into a basic solution (NaHCO3).
    
  • Waste: Segregate all phosphorus waste. Treat aqueous waste with bleach (hypochlorite) to oxidize residual sulfur species before disposal.

References

  • Reagent Synthesis & Properties

    • Rubin, M. (1963). 2-Chlorophenyl Phosphorodichloridothioate. Organic Syntheses, Coll. Vol. 5, p.218.
    • (Note: Link directs to the updated CV8 procedure which utilizes phase transfer catalysis, validating the reagent's accessibility).

  • Application in Nucleotide Synthesis (The "Reese" Approach)

    • Reese, C. B., & Yan, H. (1978). The synthesis of oligonucleotides by the phosphotriester method. Tetrahedron Letters.
  • Deprotection Mechanisms (Oximate Cleavage)

    • Reese, C. B., & Zard, L. (1981).
  • General Thiophosphate Chemistry

    • Kaboudin, B., et al. (2006).[2] Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: O-(2-Chlorophenyl) Dichlorothiophosphate in Nucleoside Chemistry

This Application Note is structured as a high-level technical guide for the use of O-(2-Chlorophenyl) dichlorothiophosphate (CPT) in the synthesis of phosphorothioate oligonucleotides and cyclic nucleotides. Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of O-(2-Chlorophenyl) dichlorothiophosphate (CPT) in the synthesis of phosphorothioate oligonucleotides and cyclic nucleotides.

Introduction & Chemical Profile

O-(2-Chlorophenyl) dichlorothiophosphate (CPT) is a bifunctional phosphorylating agent used primarily to introduce thiophosphate linkages (


) into nucleosides and nucleotides. Unlike P(III) phosphoramidite chemistry, which requires a subsequent sulfurization step, CPT introduces the sulfur atom immediately within the P(V) oxidation state.

This reagent is critical for two primary applications:

  • Synthesis of Dinucleoside Phosphorothioates: Creating degradation-resistant antisense backbones.

  • Cyclic Nucleotide Synthesis: Preparation of thiophosphate analogs of cAMP and cGMP (e.g., cAMPS, cGMPS) for signal transduction studies.

Key Advantages
  • P(V) Stability: The reagent is less sensitive to oxidation than P(III) reagents.

  • Orthogonal Protection: The 2-chlorophenyl group acts as a phosphate protecting group. The ortho-chloro substituent provides steric bulk that minimizes side reactions during internucleotide coupling but remains susceptible to specific cleavage by oximate nucleophiles.

  • Stereochemistry: Allows for the isolation of diastereomers (

    
     and 
    
    
    
    ) at the triester stage.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the phosphorus center (


).
  • Activation: In the presence of a nucleophilic catalyst (e.g., 1,2,4-triazole or 1-methylimidazole), the chloride leaving groups are displaced, activating the phosphorus center.

  • Coupling: The 5'-OH or 3'-OH of the nucleoside attacks the activated phosphorus.

  • Deprotection: The 2-chlorophenyl moiety is removed via nucleophilic aromatic substitution or oximate-mediated cleavage, yielding the final phosphodiester/thioate.

Graphviz Diagram: Reaction Workflow

ReactionWorkflow Reagent O-(2-Chlorophenyl) dichlorothiophosphate Activation Activation (Triazole/Pyridine) Reagent->Activation Nucl1 Nucleoside 1 (3'-OH or 5'-OH) Nucl1->Activation Intermediate Monochloridate Intermediate Activation->Intermediate -HCl Triester Phosphorothioate Triester Intermediate->Triester + Nucl2 -HCl Nucl2 Nucleoside 2 (Hydroxyl) Deprotection Deprotection (Oximate Reagent) Triester->Deprotection Product Dinucleoside Phosphorothioate Deprotection->Product - 2-Cl-Phenol

Figure 1: Step-by-step workflow for the synthesis of dinucleoside phosphorothioates using CPT.

Protocol A: Synthesis of Dinucleoside Phosphorothioates

This protocol describes the solution-phase synthesis of a dimer (e.g., dG-PS-dT).

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Reagent: O-(2-Chlorophenyl) dichlorothiophosphate.

  • Activator: 1,2,4-Triazole (recrystallized).

  • Base: Pyridine (anhydrous) or 1-Methylimidazole (NMI).

  • Deprotection Agent: syn-Pyridine-2-carboxaldoxime (PCA) + Tetramethylguanidine (TMG).

Step-by-Step Methodology
Step 1: Preparation of the Active Phosphorylating Species
  • Dissolve 1,2,4-triazole (2.2 eq) and triethylamine (2.2 eq) in anhydrous dioxane/pyridine (1:1).

  • Add O-(2-Chlorophenyl) dichlorothiophosphate (1.0 eq) dropwise at 0°C under Argon.

  • Stir for 30 minutes at room temperature. The solution will contain the reactive bis(triazolyl) species.

Step 2: First Coupling (Formation of Monochloridate Equivalent)
  • Dry the 5'-protected nucleoside (e.g., 5'-DMT-dT) by co-evaporation with anhydrous pyridine.

  • Dissolve the nucleoside (1.0 eq) in anhydrous pyridine.

  • Add the activated phosphorylating mixture (from Step 1) to the nucleoside solution.

  • Stir for 45–60 minutes. Monitor by TLC (formation of the intermediate).[1]

Step 3: Second Coupling (Formation of Triester)
  • Add the second nucleoside (3'-protected, e.g., 3'-acetyl-dG) (1.2 eq) to the reaction mixture.

  • Add 1-Methylimidazole (2.0 eq) as a catalyst.

  • Stir for 2–4 hours at room temperature.

  • Quench with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM).

  • Purify the Phosphorothioate Triester via silica gel chromatography. Note: Diastereomers (

    
    ) may separate at this stage.
    
Step 4: Deprotection of the 2-Chlorophenyl Group

Critical Step: The aryl group is stable to standard ammonia deprotection. You must use an oximate.

  • Dissolve the triester in Dioxane/Water (1:1).

  • Add syn-pyridine-2-carboxaldoxime (10 eq) and tetramethylguanidine (9 eq).

  • Stir at room temperature for 12–24 hours.

  • The solution turns yellow (release of 2-chlorophenolate).

  • Desalt using a Sephadex G-25 column or reverse-phase HPLC.

Protocol B: Synthesis of Cyclic Nucleotides (cNMPS)

This reagent is ideal for making cyclic phosphorothioates (e.g., cAMPS) due to the stability of the thiophosphoryl center during cyclization.

Graphviz Diagram: Cyclization Logic

Cyclization Input Unprotected Nucleoside (e.g., Adenosine) Reaction Regioselective Phosphorylation (5'-OH attack first) Input->Reaction Reagent CPT Reagent (High Dilution) Reagent->Reaction Cyclization Intramolecular Attack (3'-OH attacks P) Reaction->Cyclization High Dilution (Favored) SideProduct Intermolecular Polymerization Reaction->SideProduct High Conc. (Avoid)

Figure 2: Kinetic preference for cyclization under high-dilution conditions.

Experimental Protocol
  • Solvent Setup: Use Triethyl phosphate or Pyridine as the solvent.

  • Reagent Addition: Dissolve the nucleoside in the solvent. Cool to 0°C.

  • Phosphorylation: Add O-(2-Chlorophenyl) dichlorothiophosphate (1.1 eq) slowly.

    • Note: The 5'-OH is kinetically more nucleophilic and reacts first.

  • Cyclization: Add a base (e.g., N-methylimidazole) and allow the reaction to warm to room temperature. Stir for 18 hours.

    • Crucial: Maintain a concentration < 0.05 M to favor intramolecular cyclization over polymerization.

  • Deprotection: Treat the resulting cyclic triester with Nitrobenzaldoxime or Pyridine-2-aldoxime to remove the 2-chlorophenyl group.

Data Summary & Comparison

ParameterO-(2-Chlorophenyl) dichlorothiophosphate (P-V)Phosphoramidites (P-III)
Oxidation State P(V) (Stable)P(III) (Unstable to air/water)
Sulfurization Pre-installed (Thiophosphoryl)Requires post-coupling sulfurization
Atom Economy Lower (Requires condensing agents)High (Coupling is efficient)
Stereocontrol Separable diastereomers at triester stageMixture of isomers (unless chiral aux used)
Primary Use Solution phase dimers, Cyclic nucleotidesSolid phase automated synthesis

References

  • Reese, C. B., & Ubasawa, A. (1980). Reaction between 2-chlorophenyl phosphorodichloridate and 1-hydroxybenzotriazole. Tetrahedron Letters, 21(23), 2265-2268.

  • Eckstein, F. (1985). Nucleoside Phosphorothioates. Annual Review of Biochemistry, 54, 367-402.

  • Lesnikowski, Z. J., et al. (1984). 2'-Deoxyribonucleoside 3'-aryl phosphoranilidates: Key intermediates in the stereospecific synthesis of 2'-deoxyribonucleoside cyclic (3'-5')phosphorothioates.[2] Tetrahedron, 40(1), 15-20.

  • Reese, C. B. (1978). The chemical synthesis of oligo- and poly-nucleotides by the phosphotriester approach. Tetrahedron, 34(21), 3143-3179.

Sources

Method

Application Notes and Protocols for the Synthesis of Phosphoramidates from O-(2-Chlorophenyl) dichlorothiophosphate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of phosphoramidates, a critical class of molecules in drug development, utilizing O-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of phosphoramidates, a critical class of molecules in drug development, utilizing O-(2-Chlorophenyl) dichlorothiophosphate as a key starting material. Phosphoramidates, particularly as part of the ProTide (prodrug technology) approach, have revolutionized the delivery of nucleotide-based therapeutics.[1][2] This protocol outlines the chemical principles, step-by-step experimental procedures, purification, and characterization of the resulting phosphoramidate products. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction: The Significance of Phosphoramidates in Modern Therapeutics

Phosphoramidates are organophosphorus compounds characterized by a phosphorus-nitrogen bond. Their prominence in medicinal chemistry stems from their application as prodrugs of phosphonates and phosphates.[3][4] Many antiviral and anticancer nucleoside analogues require intracellular phosphorylation to their active triphosphate form. However, the negative charge of phosphates hinders their ability to cross cell membranes. The phosphoramidate prodrug strategy, often referred to as ProTide technology, masks the phosphate charge with an aryloxy group and an amino acid ester, facilitating passive diffusion into the cell.[2][3] Once inside, cellular enzymes cleave the masking groups, releasing the monophosphate which is then converted to the active triphosphate.[2] This "kinase bypass" strategy can overcome resistance mechanisms that arise from mutations in viral or cellular kinases.[4] A prime example of this technology's success is the antiviral drug Remdesivir.[2]

The synthesis of these crucial molecules can be approached through various routes, including the Atherton–Todd reaction and methods starting from H-phosphonates.[5][6] This guide focuses on a versatile and efficient method starting from the commercially available O-(2-Chlorophenyl) dichlorothiophosphate.

Reaction Principle and Mechanism

The synthesis of phosphoramidates from O-(2-Chlorophenyl) dichlorothiophosphate proceeds via a nucleophilic substitution reaction. The phosphorus atom in the dichlorothiophosphate is electrophilic and is readily attacked by nucleophilic amines. The reaction typically proceeds in a stepwise manner, with the displacement of the two chlorine atoms. The presence of a non-nucleophilic base is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

The general reaction scheme is as follows:

The thiophosphate (P=S) can be subsequently oxidized to the phosphate (P=O) if desired, although many ProTide drugs retain the thiophosphate moiety.

Experimental Protocol

This protocol provides a general method for the synthesis of a phosphorodiamidothioate from O-(2-Chlorophenyl) dichlorothiophosphate and a primary or secondary amine.

3.1. Materials and Reagents

ReagentGradeSupplierNotes
O-(2-Chlorophenyl) dichlorothiophosphate≥95%e.g., Sigma-AldrichHandle in a fume hood with appropriate personal protective equipment.
Amine (e.g., Benzylamine, Morpholine)≥98%e.g., Sigma-AldrichEnsure the amine is dry.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichUse as a non-nucleophilic base.
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse as the reaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent Grade-For aqueous workup.
Brine (Saturated aqueous NaCl)Reagent Grade-For aqueous workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica gel60 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve O-(2-Chlorophenyl) dichlorothiophosphate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Amine and Base: In a separate flask, dissolve the desired amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Cool the solution of O-(2-Chlorophenyl) dichlorothiophosphate to 0 °C using an ice bath. Add the amine/triethylamine solution dropwise to the stirred dichlorothiophosphate solution over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL for a 1 mmol scale reaction) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

Diagram of the Experimental Workflow:

experimental_workflow start Reaction Setup reagents Addition of Amine and Base start->reagents reaction Reaction at 0°C to RT reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Phosphoramidate characterization->product

Caption: A streamlined workflow for the synthesis and purification of phosphoramidates.

Purification and Characterization

4.1. Purification

The crude product is typically purified by silica gel column chromatography.[7] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

4.2. Characterization

The structure and purity of the final phosphoramidate product should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the protons from the aryl group, the amino acid ester (if applicable), and the alkyl/aryl groups from the amine.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. The chemical shift will be characteristic of the phosphoramidate structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the P=S and P-N bonds.

Causality and Experimental Insights

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is essential. Using a nucleophilic base could lead to unwanted side reactions with the highly reactive dichlorothiophosphate starting material.

  • Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the dichlorothiophosphate. Therefore, maintaining an inert atmosphere and using anhydrous solvents are critical for achieving high yields.

  • Slow Addition at Low Temperature: The reaction between the amine and the dichlorothiophosphate is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Workup: The wash with saturated aqueous NaHCO₃ is to remove any remaining acidic byproducts and excess triethylamine hydrochloride. The brine wash helps to remove any residual water from the organic phase.

Applications in Drug Development

The phosphoramidate prodrug approach has been successfully applied to a wide range of therapeutic areas, including:

  • Antivirals: As seen with Remdesivir for the treatment of COVID-19 and Sofosbuvir for Hepatitis C, phosphoramidates are highly effective at delivering nucleoside monophosphates to target cells.[2]

  • Anticancer Agents: This technology is also being explored to improve the delivery and efficacy of anticancer nucleoside analogues.[1]

  • Other Therapeutic Areas: The versatility of the ProTide approach is leading to its investigation for the delivery of therapeutic nucleotides in a variety of other diseases.

Diagram of the ProTide Mechanism:

protide_mechanism protide Phosphoramidate Prodrug (Cell Permeable) cell_membrane Cell Membrane protide->cell_membrane Passive Diffusion intracellular Intracellular Space cell_membrane->intracellular cleavage1 Enzymatic Cleavage (e.g., Carboxyesterase) intracellular->cleavage1 intermediate Intermediate cleavage1->intermediate cleavage2 Spontaneous/ Enzymatic Cleavage intermediate->cleavage2 monophosphate Nucleoside Monophosphate cleavage2->monophosphate phosphorylation Cellular Kinases monophosphate->phosphorylation triphosphate Active Nucleoside Triphosphate phosphorylation->triphosphate

Caption: The intracellular activation pathway of a phosphoramidate (ProTide) prodrug.

Conclusion

The synthesis of phosphoramidates from O-(2-Chlorophenyl) dichlorothiophosphate offers a reliable and adaptable method for accessing this vital class of therapeutic agents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of phosphoramidate compounds for evaluation in drug discovery programs. The continued development and application of phosphoramidate prodrugs hold immense promise for the future of medicine.

References

  • Nie, B., Jin, C., Zhong, W., Ren, Q., Zhang, Y., & Zhang, J. (2017). Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. Chinese Journal of Organic Chemistry, 37(11), 2818-2840. [Link]

  • Royal Society of Chemistry. (2013). ELECTRONIC SUPPORTING INFORMATION ESI 1 - Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. [Link]

  • Mackman, R. L., & Cihlar, T. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 13(3), 334-338. [Link]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797843. [Link]

  • Springer Protocols. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]

  • Madsen, C. S., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

  • Stevens-Clark, J. R., Theisen, M. C., Conklin, K. A., & Smith, R. A. (1968). Phosphoramidates. VI. Purfication and characterization of a phosphoryl transfer enzyme from Escherichia coli. Journal of Biological Chemistry, 243(17), 4468-4473. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of medicinal chemistry, 51(8), 2328–2345. [Link]

  • Mehellou, Y., Rando, R. F., & McGuigan, C. (2011). Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents. Journal of medicinal chemistry, 54(24), 8632–8645. [Link]

  • Fonseca, A., Bugaev, A., Pnevskaya, A., & De Vos, D. (2023). Strategies for the synthesis of phosphoramidates Previously reported. ResearchGate. [Link]

  • Hogrefe, R. I., & Vargeese, C. (2006). Process of purifying phosphoramidites. U.S. Patent No. 7,030,230 B2. Washington, DC: U.S.
  • Wang, G., & Rando, R. F. (2004). An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. Organic letters, 6(10), 1547–1550. [Link]

  • Ayinampudi, B., & Kumar, I. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3698. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of O-(2-Chlorophenyl) Dichlorothiophosphate

Content Type: Technical Troubleshooting Guide & FAQ Topic: Distillation & Purification of O-(2-Chlorophenyl) phosphorodichloridothioate (CAS: 6728-36-5) Audience: Organic Chemists, Process Development Scientists Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Topic: Distillation & Purification of O-(2-Chlorophenyl) phosphorodichloridothioate (CAS: 6728-36-5) Audience: Organic Chemists, Process Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of O-(2-Chlorophenyl) dichlorothiophosphate , a critical intermediate in the synthesis of organophosphorus pesticides and chiral resolving agents.

Purifying this compound requires navigating a narrow window between purity and thermal decomposition . As a thiophosphoryl chloride derivative, it is susceptible to hydrolysis (releasing HCl) and thiono-thiolo rearrangement at elevated temperatures. This guide provides a self-validating workflow to ensure high recovery and safety.

Module 1: Pre-Distillation Assessment

"Is my crude material ready for distillation?" Attempting to distill a crude reaction mixture containing high levels of unreacted


 or residual moisture is a primary cause of failure.
Critical Checkpoints
ParameterAcceptance CriteriaWhy it Matters
Appearance Clear, pale yellow to amber oilTurbidity indicates moisture/salts; Dark brown indicates oxidation.
Residual Solvent < 1.0% (GC/NMR)Solvents disrupt vacuum stability, causing "bumping."

Content
< 5.0%Excess

(bp ~125°C @ 760 mmHg) will overwhelm the vacuum trap.
Acid Value Neutral (after wash)Residual HCl catalyzes decomposition during heating.
Troubleshooting Pre-Distillation Issues

Q: My crude oil turned dark pink/red after stripping the solvent. Is it ruined?

  • Diagnosis: This is typically due to the oxidation of trace unreacted 2-chlorophenol in the presence of light and air.

  • Solution: Proceed with distillation. The color bodies are high-molecular-weight quinones that will remain in the pot residue. Ensure the distillation is performed under nitrogen/argon.

Q: Can I distill directly from the reaction pot?

  • Diagnosis: Dangerous. The reaction of 2-chlorophenol with

    
     produces stoichiometric HCl.
    
  • Solution: No. You must perform a solvent strip first. If you distill directly, the massive evolution of HCl gas will degrade your vacuum pump oil immediately and fluctuate pressure, making fractionation impossible.

Module 2: The Distillation Setup (Hardware & Vacuum)

"The vacuum is the variable." Because this compound has a high boiling point at atmospheric pressure (est. >250°C), atmospheric distillation will cause decomposition. You must use high vacuum.

Recommended Configuration
  • Flask: 2-Neck Round Bottom (with capillary bleed or magnetic stir bar).

  • Column: Short-path Vigreux (10-15 cm). Avoid packed columns; the pressure drop is too high, requiring excessive pot temperatures.

  • Condenser: Air-cooled or warm water (40°C). Chilled water may freeze the product or increase viscosity, blocking the path.

  • Vacuum: Rotary Vane Pump (Target: < 2.0 mmHg).

DOT Diagram: Distillation Logic Flow

DistillationLogic Figure 1: Purification Logic Flow for O-(2-Chlorophenyl) dichlorothiophosphate Start Crude Material Strip Strip Low Boilers (Solvent/PSCl3) Start->Strip VacCheck Check Vacuum (< 2 mmHg?) Strip->VacCheck VacCheck->Strip No (Fix Leaks) Heat Apply Heat (Oil Bath) VacCheck->Heat Yes Fraction1 Fraction 1: Forerun (Unreacted Phenol) Heat->Fraction1 Temp < 100°C Fraction2 Fraction 2: Main Cut (Product) Fraction1->Fraction2 Temp Stabilizes (~110-125°C) Residue Pot Residue (Bis-products/Polymers) Fraction2->Residue Temp Spikes/Drops

Module 3: Operational Troubleshooting

"I'm in the middle of the run, and something is wrong."

Issue 1: Head Temperature Fluctuation

Symptom: The thermometer reads 90°C, then drops to 60°C, then spikes.

  • Cause: "Starving" the column. The boil-up rate is too slow to maintain a vapor equilibrium at the thermometer bulb.

  • Fix: Increase oil bath temperature slightly (maintain

    
    C between bath and expected boiling point). Insulate the Vigreux column with aluminum foil.
    
Issue 2: Fogging in the Vacuum Adapter

Symptom: White smoke/fog is rushing into the vacuum trap.

  • Cause: Hydrolysis. Moisture has entered the system, reacting with the chloride to form HCl mist.

  • Fix:

    • Stop immediately.

    • Check the drying tube on the vacuum release valve.

    • Ensure all joints are greased properly.

    • Note: If the fog smells like rotten eggs, you are generating

      
       (thermal decomposition). Lower the bath temperature immediately. 
      
Issue 3: Product Solidifying in Condenser

Symptom: Crystalline needles or sludge forming in the condenser.

  • Cause: The melting point of O-(2-chlorophenyl) dichlorothiophosphate is near room temperature (or slightly above depending on purity).

  • Fix: Switch off the condenser coolant circulation. Allow the ambient heat of the vapor to melt the blockage. If necessary, use a heat gun (low setting) on the outside of the glass.

Boiling Point Guide (Estimated)
Pressure (mmHg)Est. Vapor Temp (°C)Fraction Type
760 (Atm)DO NOT ATTEMPT Decomposition Risk
10 - 15135 - 145Water Aspirator Range
0.5 - 2.0 110 - 125 Ideal Target Range

Note: Values are approximate. Rely on the "plateau" of the head temperature for the cleanest cut.

Module 4: Post-Distillation & Storage

"How do I keep it pure?"

Q: The product is clear but smells acrid/acidic.

  • Analysis: Dissolved HCl.

  • Protocol: Degas the distillate by stirring under high vacuum at room temperature for 30 minutes. Store over activated 4Å molecular sieves.

Q: Storage conditions?

  • Protocol: Store in a glass bottle with a Teflon-lined cap. Parafilm is insufficient (HCl vapors penetrate it). Store in a refrigerator (

    
    C) to inhibit thiono-thiolo rearrangement.
    
DOT Diagram: Troubleshooting Logic

Troubleshooting Figure 2: Thermal Safety Decision Matrix Problem Distillation Issue Check1 Vacuum < 1 mmHg? Problem->Check1 Check2 Bath Temp > 160°C? Check1->Check2 Yes Action1 Check Pump/Traps Check1->Action1 No Action2 LOWER TEMP (Risk of Isomerization) Check2->Action2 Yes Action3 Proceed Check2->Action3 No

References

  • Preparation of Phosphorodichloridothioates

    • Methodology: Reaction of phenols with in the presence of catalysts (e.g., tertiary amines or metal halides).
    • Source: "Process for the preparation of O-aryl phosphorodichloridothioates." U.S. Patent 3,960,990. (Validates synthesis route and thermal handling).

  • Thermal Stability of Thiophosphates

    • Mechanism:[1][2] Thiono-thiolo rearrangement (Newman-Kwart) occurs at elevated temperatures, converting

      
       to 
      
      
      
      .
    • Source: "The Newman-Kwart Rearrangement of O-aryl Thiocarbamates." Organic Reactions.[1][3] (Analogous chemistry demonstrating sulfur migration risks).

  • Standard: General techniques for handling moisture-sensitive phosphoryl chlorides.

Sources

Optimization

Technical Support Center: Troubleshooting Phosphorylation Reactions

Topic: Troubleshooting Low Yields in Phosphorylation Reactions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers Introduction: The Thermodynamics of "Phosphate Frustratio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Phosphorylation Reactions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers

Introduction: The Thermodynamics of "Phosphate Frustration"

Phosphorylation is the gateway to bioactivity, converting inert nucleosides into potent antivirals and activating protein signaling cascades. However, the phosphate group is thermodynamically stubborn. Whether you are conducting a chemical synthesis (e.g., using POCl₃) or an enzymatic transformation (e.g., using kinases), low yields rarely stem from a single "bad reagent." They usually result from competing kinetic pathways: hydrolysis (in chemical synthesis) or product inhibition (in enzymatic assays).

This guide bifurcates into the two primary methodologies used in drug development. Select the module relevant to your workflow.

Module 1: Chemical Phosphorylation (Small Molecules & Nucleosides)

Primary Reagent: Phosphorus Oxychloride (POCl₃) Standard Method: Yoshikawa Protocol[1]

In the Yoshikawa method, POCl₃ acts as a "hard" electrophile. The reaction relies on the selective activation of the 5'-hydroxyl group of a nucleoside in a trialkyl phosphate solvent (usually Trimethyl Phosphate, TMP).

Troubleshooting Logic: The Hydrolysis Trap

Q: I used 3 equivalents of POCl₃, but my yield is <20%. 31P NMR shows only inorganic phosphate (


). Why? 

A: You likely have a moisture intrusion problem, not a reactivity problem.

  • The Mechanism: Phosphorus(V) is extremely oxophilic. Water is a smaller, harder nucleophile than your nucleoside's hydroxyl group. If the water content in your solvent (TMP) exceeds 0.05%, POCl₃ reacts with water faster than with your substrate, generating

    
     and HCl.
    
  • The Diagnostic: Check your 31P NMR (unprotonated).

    • Sharp peak at ~0 ppm: Inorganic Phosphate (Hydrolysis product).

    • Peak at ~3-5 ppm: Desired Monophosphate.

  • The Fix:

    • Dry the Solvent: TMP is hygroscopic. Store it over 4Å molecular sieves for 24 hours.

    • Proton Sponge: Add a proton scavenger like 1,8-Bis(dimethylamino)naphthalene. This prevents the HCl byproduct from depurinating sensitive nucleosides (like deoxyadenosine).

Q: I see the product peak, but also a significant side product at a slightly different shift. Is this the 3'-isomer?

A: Yes, or a cyclic phosphate.[1][2] This is a Temperature Control failure.

  • The Causality: Regioselectivity in the Yoshikawa reaction is kinetically controlled. At 0°C, the 5'-OH (primary alcohol) reacts preferentially due to steric accessibility. As the temperature rises above 5°C, the activation energy barrier for the 3'-OH (secondary alcohol) is overcome, leading to mixtures.

  • The Fix:

    • Maintain the reaction at -10°C to 0°C during the addition of POCl₃.

    • Add POCl₃ dropwise to prevent localized exotherms.

Visualization: The Yoshikawa Pathway

YoshikawaReaction Substrate Nucleoside (Unprotected) Inter Phosphorodichloridate Intermediate Substrate->Inter TMP, 0°C POCl3 POCl3 (Electrophile) POCl3->Inter SideProduct Inorganic Phosphate (H3PO4) POCl3->SideProduct Excess Moisture (FAST) Product Nucleoside 5'-Monophosphate Inter->Product Controlled Hydrolysis Inter->SideProduct Acidic Degradation Water H2O (Hydrolysis)

Figure 1: The Kinetic Competition in Yoshikawa Phosphorylation. Note that moisture leads to immediate reagent destruction (Red Dashed Line).

Module 2: Enzymatic Phosphorylation (Biocatalysis)

Primary Reagent: ATP + Kinase (e.g., Hexokinase, Nucleoside Kinase) Challenge: Equilibrium and Cost

Troubleshooting Logic: The ADP Inhibition Loop

Q: My reaction stalls at 50% conversion even though I added excess ATP. Why?

A: You are fighting Product Inhibition .

  • The Mechanism: Kinases transfer a phosphate from ATP to the substrate, generating ADP. Many kinases have a higher affinity for ADP than ATP. As ADP accumulates, it competitively binds to the active site, shutting down the enzyme.

  • The Fix: Do not add more ATP. Instead, implement an ATP Regeneration System . This recycles ADP back to ATP, keeping ADP levels low and driving the equilibrium forward.

Q: My enzyme precipitates after 1 hour. What is happening?

A: This is likely a pH Crash or Magnesium Depletion .

  • The Causality: ATP hydrolysis releases protons (

    
    ). In a preparative reaction (high concentration), this can drop the pH below the enzyme's stability window. Furthermore, ATP binds 
    
    
    
    in a 1:1 ratio. Free ATP (without Mg) is often not a substrate, and excess free
    
    
    can sometimes inhibit.
  • The Fix:

    • Buffer Capacity: Increase HEPES or Tris concentration to 50-100 mM.

    • Mg:ATP Ratio: Maintain a strict ratio. Usually,

      
      .
      
Protocol: ATP Regeneration System (The Standard)

Do not use stoichiometric ATP. Use catalytic ATP with a sacrificial donor.

ComponentRoleConcentration/Amount
Substrate Target Molecule10 - 50 mM
ATP Catalyst1 - 5 mM (0.1 equiv)
Phosphoenolpyruvate (PEP) Phosphate Donor1.1 - 1.5 equivalents
Pyruvate Kinase (PK) Regeneration Enzyme5 - 10 Units/mL
MgCl₂ Cofactor10 - 20 mM
Visualization: The Regeneration Cycle

EnzymaticCycle ATP ATP ADP ADP ATP->ADP Kinase ADP->ATP Pyruvate Kinase Substrate Substrate Product Product-PO4 Substrate->Product Transfer PEP PEP (Sacrificial Donor) Pyruvate Pyruvate (Waste) PEP->Pyruvate

Figure 2: The ATP Regeneration Cycle.[3] Pyruvate Kinase recycles ADP, preventing inhibition and reducing cost.

Module 3: Workup & Purification (The "Silent Killer")

Many researchers synthesize the product successfully but destroy it during workup. Phosphate esters are acid-labile.

Q: My crude NMR looked good, but after column chromatography, I lost the phosphate. Why?

A: Silica gel is slightly acidic.

  • The Solution: Neutralize your silica. Pre-wash the column with 1% Triethylamine (TEA) in your eluent. This deprotonates the silanol groups, preventing them from hydrolyzing your phosphate ester.

Q: How do I quench a POCl₃ reaction safely without hydrolysis?

  • The Solution: Do not dump water into the reaction.[4]

    • Pour the reaction mixture into ice-cold 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5) .

    • The bicarbonate neutralizes the HCl immediately, keeping the pH neutral.

    • This converts the intermediate dichlorophosphate into the desired monophosphate safely.

Summary Checklist

VariableChemical (POCl₃)Enzymatic (Kinase)
Water Content CRITICAL: Must be <0.05%.Required: Aqueous buffer.
Temperature Cold: -10°C to 0°C.Physiological: 25°C - 37°C.
pH Control Add Proton Sponge/Base.Strong Buffer (HEPES/Tris).
Limiting Factor Hydrolysis of Reagent.[4][5][6][7]Product (ADP) Inhibition.
Key Additive Trimethyl Phosphate (Solvent).[8]Pyruvate Kinase + PEP.

References

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides.[8][9] Tetrahedron Letters, 8(50), 5065–5068. Link

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link

  • Woodyer, R., et al. (2006). Relaxing the substrate specificity of phosphite dehydrogenase for improved cofactor regeneration. FEBS Journal, 273, 1762–1772. Link

  • Sigma-Aldrich Technical Bulletin. (2023). Phosphorus Oxychloride Handling and Stability. Link

Sources

Troubleshooting

Overcoming steric hindrance in O-(2-Chlorophenyl) dichlorothiophosphate reactions

Technical Support Center: O-(2-Chlorophenyl) dichlorothiophosphate Reactions Welcome to the technical support center for O-(2-Chlorophenyl) dichlorothiophosphate. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(2-Chlorophenyl) dichlorothiophosphate Reactions

Welcome to the technical support center for O-(2-Chlorophenyl) dichlorothiophosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered reagent. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is O-(2-Chlorophenyl) dichlorothiophosphate and why are its reactions challenging?

O-(2-Chlorophenyl) dichlorothiophosphate is an organophosphate compound used in the synthesis of various biologically active molecules, including pesticides and pharmaceuticals.[1][2] Its structure features a dichlorothiophosphate group attached to a 2-chlorophenyl ring. The primary challenge in its reactions arises from steric hindrance . The chlorine atom at the ortho-position of the phenyl ring physically obstructs the approach of nucleophiles to the electrophilic phosphorus center.[3][4] This steric clash increases the activation energy of the reaction, often leading to slow reaction rates or failure to proceed altogether.[3][5]

Q2: What are the common reactions where steric hindrance is a significant issue with this reagent?

The steric hindrance of O-(2-Chlorophenyl) dichlorothiophosphate significantly impacts nucleophilic substitution reactions at the phosphorus center. This is particularly problematic when reacting with:

  • Bulky nucleophiles: Sterically demanding alcohols, phenols, and amines (especially secondary amines) will experience significant repulsion from the ortho-chlorine atom.[6][7]

  • Reactions requiring precise orbital alignment: The approach of the nucleophile needs to be correctly aligned with the phosphorus atom for a successful reaction.[8] The ortho-substituent can disrupt this necessary geometry.[9][10]

Troubleshooting Common Issues

Issue 1: Low or No Product Yield

Symptom: After running the reaction for the standard duration and temperature, TLC or LC-MS analysis shows predominantly starting material with little to no desired product.

Root Cause Analysis:

The most probable cause is that the steric hindrance from the ortho-chlorine is preventing the nucleophile from effectively attacking the phosphorus center.[3][4] The kinetic energy of the reactants may be insufficient to overcome the activation energy barrier imposed by this steric repulsion.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary kinetic energy for the reacting molecules to overcome the steric barrier.[6][11] Consider running the reaction at the reflux temperature of the chosen solvent. Monitor the reaction closely for any signs of decomposition of starting materials or products.

  • Select a More Effective Solvent: The choice of solvent can profoundly influence reaction rates.[11][12]

    • Polar Aprotic Solvents: Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) can enhance the nucleophilicity of the attacking species and may help stabilize the transition state, thereby accelerating the reaction.[6][13]

    • Less Polar Solvents for Certain Mechanisms: In some cases, less polar solvents might be advantageous. For instance, reduced hydrogen bonding capacity in solvents like tert-butyl alcohol has been shown to enhance the rates of some phosphorylation reactions compared to water.[11]

  • Employ a More Reactive Catalyst:

    • Lewis Acids: A mild Lewis acid catalyst can activate the dichlorothiophosphate group, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.

    • Phase-Transfer Catalysts: For reactions involving anionic nucleophiles, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase more effectively, increasing its local concentration around the substrate.

Issue 2: Slow Reaction Rate

Symptom: The reaction proceeds, but requires an impractically long time to reach completion.

Root Cause Analysis:

Similar to low yield, a slow reaction rate is a classic indicator of high activation energy due to steric hindrance.[5] The frequency of successful molecular collisions leading to product formation is low.

Solutions:

  • Optimize Base Selection: If a base is used in the reaction, its size can be a critical factor.

    • Smaller, Non-Nucleophilic Bases: A bulky base like triethylamine or diisopropylethylamine might exacerbate the steric problem.[3] Switching to a smaller, non-nucleophilic base can be beneficial.

    • Stronger, Non-nucleophilic Bases: In some cases, a stronger, non-nucleophilic base like KHMDS (Potassium bis(trimethylsilyl)amide) can enhance the reactivity of the nucleophile.[6]

  • Increase Reagent Concentration: While not always a solution for steric issues, increasing the concentration of the less hindered reactant can sometimes improve the reaction rate by increasing the frequency of collisions. This should be done cautiously to avoid side reactions.

Issue 3: Formation of Side Products

Symptom: Multiple spots are observed on TLC, or LC-MS analysis reveals the presence of unexpected molecular weights, complicating purification.

Root Cause Analysis:

Side product formation can be a consequence of elevated temperatures used to overcome steric hindrance, which may activate alternative reaction pathways.[3] Additionally, the nature of the nucleophile and any other functional groups present can lead to undesired reactions.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. For instance, when reacting with a nucleophile containing multiple reactive sites, using a slight excess of one reagent can favor the desired product.[3]

  • Ensure Anhydrous Conditions: O-(2-Chlorophenyl) dichlorothiophosphate is susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of undesired phosphate byproducts.[3]

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider using protecting groups to prevent side reactions. This adds steps to your synthesis but can significantly improve the yield and purity of your desired product.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Hindered Alcohol

This protocol provides a starting point for the reaction of O-(2-Chlorophenyl) dichlorothiophosphate with a sterically hindered alcohol.

Materials:

  • O-(2-Chlorophenyl) dichlorothiophosphate

  • Hindered alcohol

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Small, non-nucleophilic base (e.g., Proton-Sponge®)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried reaction vessel under an inert atmosphere.

  • Dissolve the hindered alcohol (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add O-(2-Chlorophenyl) dichlorothiophosphate (1.05 equivalents) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Condition Nucleophile Solvent Temperature (°C) Time (h) Yield (%) Observations
12,6-Di-tert-butylphenolToluene2524<5No significant reaction
22,6-Di-tert-butylphenolToluene110 (reflux)24~20Slow conversion, some decomposition
32,6-Di-tert-butylphenolDMF8012~65Improved yield and reaction rate
42,6-Di-tert-butylphenolDMSO808~75Fastest reaction, highest yield

Table 1: Example reaction outcomes illustrating the effect of solvent and temperature on the reaction of O-(2-Chlorophenyl) dichlorothiophosphate with a sterically hindered nucleophile.

Visualizing the Troubleshooting Process

Troubleshooting_Steric_Hindrance start Reaction with O-(2-Chlorophenyl) dichlorothiophosphate Initiated check_yield Low or No Yield? start->check_yield increase_temp Increase Reaction Temperature check_yield->increase_temp Yes check_rate Slow Reaction Rate? check_yield->check_rate No change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent change_solvent->check_rate optimize_base Use Smaller/Stronger Non-nucleophilic Base check_rate->optimize_base Yes side_products Side Products Observed? check_rate->side_products No optimize_base->side_products control_stoichiometry Control Stoichiometry side_products->control_stoichiometry Yes success Successful Reaction side_products->success No anhydrous_conditions Ensure Anhydrous Conditions control_stoichiometry->anhydrous_conditions anhydrous_conditions->success

Caption: A decision tree for troubleshooting reactions involving O-(2-Chlorophenyl) dichlorothiophosphate.

References

  • Lassila, J. K. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Accounts of Chemical Research, 44(8), 689-698. Retrieved from [Link]

  • Gao, Y., et al. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. RSC Advances, 11(31), 19041-19051. Retrieved from [Link]

  • Cassaday, J. T. (1951). U.S. Patent No. 2,552,541. Washington, DC: U.S. Patent and Trademark Office.
  • Johnson, L. N., & O'Reilly, M. (1996). Control by phosphorylation. Current Opinion in Structural Biology, 6(6), 762-769. Retrieved from [Link]

  • Olate, E. A., & Toro-Labbé, A. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11, 1182283. Retrieved from [Link]

  • Gao, Y., et al. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. RSC Advances, 11(31), 19041-19051. Retrieved from [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222-230. Retrieved from [Link]

  • Gao, Y., et al. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. RSC Advances, 11(31), 19041-19051. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. Organic Letters, 6(8), 1273-1275. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry – A European Journal, 28(16), e202104222. Retrieved from [Link]

  • Sharma, A., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 21(5), 2635-2669. Retrieved from [Link]

  • Al-Gharabli, S. I., & Al-Zoubi, R. M. (2018). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Topics in Medicinal Chemistry (pp. 297-325). Springer, Cham. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Waterman, R., et al. (2022). Hydrophosphination Catalysis with CHEM21 Solvents. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

  • Woodstock, W. H. (1953). U.S. Patent No. 2,657,229. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • UCLA Chemistry. (2020). SN2 Reaction: Effect of Steric Hindrance. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal and spectral studies on cellulose arylthiophosphates in air. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from [Link]

  • Scribd. (n.d.). 8 Chemistry-Matsci PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Reactivity and selectivity of the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate and thionophosphate with thiols of low molecular weight. Retrieved from [Link]

  • MDPI. (2010). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. Retrieved from [Link]

  • Environmental Protection Agency. (1985). Development Document For Effluent Limitations Guidelines and Standards for the Pesticide Point Source Category. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Mass Spectrometry Characterization of O-(2-Chlorophenyl) Dichlorothiophosphate and Derivatives

Executive Summary O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is a critical electrophilic intermediate used in the synthesis of organophosphorus pesticides (e.g., profenofos analogs) and heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is a critical electrophilic intermediate used in the synthesis of organophosphorus pesticides (e.g., profenofos analogs) and heterocyclic pharmaceuticals. Its analysis presents a unique duality: it is a moisture-sensitive reactive species requiring "hard" ionization (EI) for structural fingerprinting, yet its hydrolytic derivatives are best analyzed via "soft" ionization (ESI/APCI).

This guide objectively compares analytical strategies, highlighting the "Ortho Effect" as a definitive mass spectral fingerprint to distinguish this compound from its meta- and para-isomers—a crucial requirement for patent defense and purity validation.

Part 1: The Analytical Challenge

The core difficulty in analyzing O-(2-Chlorophenyl) dichlorothiophosphate lies in its reactivity. It contains two labile P-Cl bonds and a thiophosphoryl (P=S) group.

FeatureAnalytical Implication
Reactivity Rapidly hydrolyzes to O-(2-chlorophenyl) phosphorothioic acid in the presence of moisture.
Isomerism Must be differentiated from p-chlorophenyl isomers, which have identical molecular weights (MW 269.47).
Thermal Stability Prone to rearrangement (thiono-thiolo) at high GC injector temperatures.

Part 2: Comparative Ionization Techniques

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely about instrument availability; it dictates the type of chemical information obtained.

Table 1: Performance Comparison of MS Modalities
FeatureGC-MS (Electron Ionization - EI) LC-MS (Electrospray - ESI)
Primary Analyte Parent Compound (Intact Dichlorothiophosphate)Derivatives (Hydrolysis products, esters)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Key Mechanism Radical Cation formation (

)
Protonation (

) or Deprotonation (

)
Structural Insight High.[1] Reveals "Ortho Effect" fragmentation.Low. Mostly molecular ion; requires MS/MS (CID).
Moisture Tolerance Low. Requires dry solvents (Hexane/DCM).High. Can analyze aqueous hydrolysis products.
Limit of Detection ~10–50 pg (SIM mode)~1–5 pg (MRM mode)
Recommendation Gold Standard for Purity & ID Best for Metabolism/Degradation Studies

Part 3: Fragmentation Mechanics & The "Ortho Effect"

The Science of Differentiation

In Electron Ionization (EI), the position of the chlorine atom on the phenyl ring drastically alters the fragmentation pathway. This is known as the Mass Spectrometric Ortho Effect .

  • Para-Isomer: The chlorine is too distant to interact with the phosphorus center. Fragmentation is dominated by simple bond cleavages (e.g., P-O bond break).

  • Ortho-Isomer (Target): The chlorine at the C2 position is spatially proximate to the sulfur and chlorine atoms on the phosphorus. This facilitates a McLafferty-type rearrangement or direct cyclization, often leading to the expulsion of Cl radical or HCl, resulting in a stabilized cyclic ion (benzoxaphosphole cation).

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the parent molecule under EI conditions.

Fragmentation Parent Parent Ion [M]+. m/z ~268/270 (Isotope Pattern Cl3) OrthoPath Ortho-Effect Pathway (Intramolecular Interaction) Parent->OrthoPath If 2-Cl present ParaPath Standard Cleavage (No Steric Interaction) Parent->ParaPath If 4-Cl present CyclicIon Cyclic Benzoxaphosphole Ion [M-Cl]+ High Abundance OrthoPath->CyclicIon -Cl radical Cyclization PhenolIon Chlorophenol Radical [C6H4ClOH]+. ParaPath->PhenolIon P-O Cleavage POCl2 [POCl2]+ Fragment m/z 117 ParaPath->POCl2 P-O Cleavage

Caption: Divergent fragmentation pathways. The Ortho-isomer favors cyclization (Green), while Para-isomers favor simple cleavage (Yellow).

Part 4: Validated Experimental Protocols

Protocol A: GC-MS for Purity & Isomer Identification

Use this protocol to validate the starting material or synthesized intermediate.

Reagents: Anhydrous Dichloromethane (DCM) or Hexane. Pre-treatment: None (Direct injection).

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of anhydrous DCM. Critical: Trace water will hydrolyze the P-Cl bonds, creating "ghost" peaks of the acid form.

  • Inlet: Splitless mode, 250°C. Use a deactivated glass liner (silanized) to prevent thermal degradation of the labile P-S bond.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • MS Settings: Source 230°C, Quad 150°C. Scan range 50–500 m/z.

Data Interpretation:

  • Look for the Molecular Ion (

    
    ) cluster at m/z 268, 270, 272.
    
  • Verification: The presence of 3 Chlorine atoms (1 aryl, 2 phosphoryl) dictates a specific isotopic intensity ratio roughly 3:3:1 (M : M+2 : M+4).

  • Ortho-Check: Compare the ratio of the

    
     peak to the molecular ion. In the ortho-isomer, this ratio is significantly higher than in the para-isomer due to the stabilization effect described in Part 3.
    
Protocol B: LC-MS/MS for Hydrolysis Monitoring

Use this protocol to track reaction progress or environmental degradation.

Reagents: LC-MS grade Acetonitrile, Water (0.1% Formic Acid).

  • Quenching: Take 50 µL of reaction mixture and quench into 500 µL Methanol. Note: This converts unreacted dichlorothiophosphate into the stable dimethyl ester derivative.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (for methyl esters) or Negative Mode (for free acids).

Workflow Visualization:

Workflow Sample Reaction Mixture (Reactive) Quench Quench: Methanol (Converts to Methyl Ester) Sample->Quench For Kinetics Direct Dilute: Anhydrous DCM Sample->Direct For Purity LCMS LC-MS Analysis (Soft Ionization) Quench->LCMS GCMS GC-MS Analysis (Hard Ionization) Direct->GCMS

Caption: Dual-stream workflow ensuring stability. Reactive intermediates are derivatized for LC-MS or kept anhydrous for GC-MS.

Part 5: Differentiation from Isomers (Data Summary)

When comparing O-(2-chlorophenyl) dichlorothiophosphate against O-(4-chlorophenyl) dichlorothiophosphate:

Diagnostic IonOrtho-Isomer (2-Cl)Para-Isomer (4-Cl)Mechanism

High Intensity Low IntensityOrtho-assisted elimination

PresentAbsent/TraceProximity of 2-Cl to S allows H-transfer
Retention Time Generally Elutes Earlier Generally Elutes Later Ortho-substituents increase steric bulk, reducing boiling point/interaction

Self-Validating Check: If your spectrum shows a dominant molecular ion but a weak


 fragment, suspect the para isomer or a failure in the GC inlet (thermal degradation).

References

  • NIST Mass Spectrometry Data Center. Phosphorodichloridothioic acid, O-(2-chlorophenyl) ester - Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Húšková, R. et al. (2021). Comparison of EI and NCI performance in GC-MS detection of pesticide residues. ACS Publications.[2] (Contextual grounding for EI/NCI comparison in organophosphates).

  • Murdock, L. L., & Hopkins, T. L. (1968).[3][4] Insecticidal, Anticholinesterase, and Hydrolytic Properties of O,O-Dialkyl S-Aryl Phosphorothiolates.[3][4] Journal of Agricultural and Food Chemistry.[3] (Foundational work on structure-activity and hydrolysis).[4]

  • Ferrer, I., & Barceló, D. (1998). Electrospray ionization mass spectrometry for the characterization of polyphosphates.[5] Analusis.[5][6][7] (Basis for ESI protocols).[1][5][8][9]

  • Jobson, E. et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing Coeluting Isomers.[10] MDPI. Available at: [Link] (Mechanistic basis for distinguishing ortho/para isomers).

Sources

Comparative

Unveiling Molecular Architectures: A Guide to the X-ray Crystallographic Analysis of O-(2-Chlorophenyl) dichlorothiophosphate and Its Derivatives

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design and structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design and structure-activity relationship (SAR) studies. O-(2-Chlorophenyl) dichlorothiophosphate and its derivatives represent a class of organophosphate compounds with significant potential in medicinal chemistry. The precise arrangement of atoms within these molecules, dictated by factors such as bond lengths, bond angles, and intermolecular interactions, governs their biological activity. X-ray crystallography stands as the definitive technique for elucidating these intricate atomic arrangements.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of O-(2-Chlorophenyl) dichlorothiophosphate derivatives. While the specific crystal structure of O-(2-Chlorophenyl) dichlorothiophosphate is not publicly available at the time of this writing, this guide will serve as a robust framework for its analysis. We will utilize the publicly available crystallographic data of a closely related analogue, O,O-diphenyl chlorothiophosphonate , as a detailed case study. Furthermore, we will draw comparisons with other derivatives to illustrate the impact of substituent modifications on the molecular structure.

The Foundational Methodology: From Synthesis to Structural Elucidation

The journey to unveiling a molecule's crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model. The following sections detail the key experimental and computational steps involved.

Synthesis and Crystallization: The Art of Growing Order

The synthesis of O-(2-Chlorophenyl) dichlorothiophosphate can be approached through established methods for the preparation of organophosphorus compounds. A general synthetic route involves the reaction of a substituted phenol with thiophosphoryl chloride.

A Plausible Synthetic Route:

A plausible method for the synthesis of O-aryl dichlorothiophosphate derivatives involves the reaction of the corresponding phenol with thiophosphoryl chloride (PSCl₃) in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane or toluene at reduced temperatures to control the reaction rate.

For the crystallization, the goal is to slowly precipitate the compound from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered crystal lattice.

Experimental Protocol: Crystallization of Organophosphate Compounds

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices include hexane, ethyl acetate, dichloromethane, and their mixtures.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: An alternative method is vapor diffusion. A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a higher-boiling-point solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

X-ray Data Collection: Capturing the Diffraction Pattern

The heart of X-ray crystallography lies in the interaction of X-rays with the electrons in the crystal. This interaction produces a unique diffraction pattern that contains information about the arrangement of atoms.

The data collection process involves mounting a single crystal on a goniometer and placing it in a focused beam of monochromatic X-rays. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Key parameters for data collection include the X-ray wavelength (commonly from a copper or molybdenum source), the temperature (typically cryogenic temperatures like 100 K to minimize thermal vibrations), and the data collection strategy (e.g., the range of rotation angles).

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are then used to solve and refine the crystal structure.

  • Structure Solution: This step involves determining the phases of the diffracted X-rays, which are lost during the experiment. For small molecules, direct methods are often successful. These methods use statistical relationships between the intensities of the reflections to directly calculate the phases.

  • Model Building and Refinement: Once initial phases are obtained, an electron density map can be calculated, from which the positions of the atoms can be determined. This initial model is then refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. The refinement process adjusts atomic positions, and thermal parameters to achieve the best possible fit.

A Comparative Crystallographic Analysis

To illustrate the principles discussed, we will now delve into a comparative analysis of O,O-diphenyl chlorothiophosphonate and discuss how its structure can provide insights into what might be expected for O-(2-Chlorophenyl) dichlorothiophosphate and its other derivatives.

Case Study: O,O-Diphenyl chlorothiophosphonate

The crystal structure of O,O-diphenyl chlorothiophosphonate provides a valuable reference point. The key crystallographic parameters for this compound are summarized in the table below.

ParameterO,O-Diphenyl chlorothiophosphonate
Chemical FormulaC₁₂H₁₀ClO₂PS
Formula Weight284.68
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.9779(18)
b (Å)7.3709(10)
c (Å)5.8157(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)642.06(16)
Z2
Temperature (K)113
R-factor0.026

Data obtained from the Crystallography Open Database.

The molecule possesses crystallographic mirror symmetry, with the phosphorus, sulfur, and chlorine atoms lying on the mirror plane. The P=S and P-Cl bond lengths are crucial parameters that influence the reactivity of the molecule. The orientation of the phenyl rings relative to the thiophosphate core is also a key structural feature.

Comparison with Other Derivatives
FeatureO,O-Diphenyl chlorothiophosphonateO-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate
Molecular Formula C₁₂H₁₀ClO₂PSC₂₆H₂₆Cl₅N₄OPS
Molecular Weight 284.68650.8
Substituents on P Two phenoxy groups, one chlorineTwo 4-(3-chlorophenyl)piperazinyl groups, one 2,4,5-trichlorophenoxy group

The significant increase in molecular weight and the presence of bulky, flexible piperazinyl groups in the second compound would be expected to have a profound impact on its crystal packing. The introduction of multiple chlorine atoms on the phenyl rings can also lead to halogen bonding, a type of non-covalent interaction that can influence the crystal structure.

The greater number of heteroatoms (nitrogen) in the second molecule also introduces the possibility of hydrogen bonding if suitable donor or acceptor groups are present in the crystal lattice, for example, from co-crystallized solvent molecules. These differences in intermolecular forces would likely lead to a completely different crystal system and space group compared to the simpler O,O-diphenyl chlorothiophosphonate.

Visualizing the Process and the Molecules

To better understand the workflow and the molecular structures, the following diagrams are provided.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Comparison synthesis Synthesis of O-(2-Chlorophenyl) dichlorothiophosphate purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Refinement structure_solution->refinement data_analysis Crystallographic Data Analysis refinement->data_analysis comparison Comparative Analysis with Derivatives data_analysis->comparison

Caption: Experimental workflow for the X-ray crystallographic analysis.

Caption: 2D structures of O,O-diphenyl chlorothiophosphonate (left) and O-(2-Chlorophenyl) dichlorothiophosphate (right).

Conclusion

The X-ray crystallographic analysis of O-(2-Chlorophenyl) dichlorothiophosphate and its derivatives is a powerful approach to understanding their structure-property relationships. While the crystal structure of the title compound remains to be determined, this guide has provided a comprehensive methodological framework for its investigation. By detailing the steps from synthesis and crystallization to data collection and structure refinement, and by offering a comparative analysis with a known analogue, we have laid the groundwork for future studies in this area. The application of these techniques will undoubtedly provide invaluable insights for researchers in the fields of medicinal chemistry and drug development, ultimately aiding in the design of more effective therapeutic agents.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Dauter, Z., & Wlodawer, A. (2016). Practical macromolecular cryocrystallography. Methods in Molecular Biology, 1348, 155-171.
  • Clegg, W., & Teat, S. J. (2008). Crystal structure determination of small molecules. In Molecular and Solid State Physics (pp. 1-26). Springer, Berlin, Heidelberg.
  • Cherkasov, R. A., & Pudovik, M. A. (2003). The Kabachnik-Fields reaction: mechanism and synthetic potential. Russian Chemical Reviews, 72(7), 587.
  • PubChem. (n.d.). O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). COD ID 9010892. Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to Comparing the Phosphorylation Efficiency of O-Aryl Dichlorothiophosphates

For drug development professionals and researchers in organic synthesis, the efficient creation of a thiophosphate bond is a critical step in the synthesis of a wide array of bioactive molecules and prodrugs.[1] O-aryl d...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic synthesis, the efficient creation of a thiophosphate bond is a critical step in the synthesis of a wide array of bioactive molecules and prodrugs.[1] O-aryl dichlorothiophosphates serve as powerful reagents for this transformation. However, not all are created equal. The electronic nature of the aryl substituent can significantly impact the reagent's reactivity and, consequently, the efficiency of the phosphorylation reaction.

This guide provides a framework for comparing the phosphorylation efficiency of different O-aryl dichlorothiophosphates. We will delve into the underlying mechanistic principles, present a logical comparison based on those principles, and provide a detailed experimental protocol to empower researchers to conduct their own validated comparisons.

The Mechanism and the Influence of Aryl Substituents

The thiophosphorylation of an alcohol with an O-aryl dichlorothiophosphate is a nucleophilic substitution reaction at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. This process is repeated for the second chloride, leading to the formation of the thiophosphate triester.

The efficiency of this reaction is largely dictated by the electrophilicity of the phosphorus atom. A more electron-deficient phosphorus center will be more susceptible to nucleophilic attack, leading to a faster and potentially more efficient reaction. This is where the nature of the O-aryl group comes into play.

  • Electron-Withdrawing Groups (EWGs): Substituents on the aryl ring that are electron-withdrawing (e.g., -NO₂, -CN, -Cl) will pull electron density away from the phosphorus atom via inductive and/or resonance effects. This increases the phosphorus atom's positive partial charge, making it a "harder" electrophile and thus more reactive towards nucleophiles like alcohols.[2] Kinetic studies on related aryl chlorothiophosphates have shown that strong electron-withdrawing substituents on the phenolate group lead to faster reaction rates.[2]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring will push electron density towards the phosphorus atom. This reduces its electrophilicity, making the reagent less reactive and potentially leading to lower phosphorylation efficiency under identical conditions.

This relationship can be effectively predicted using Hammett correlations, where a positive correlation between the reaction rate and the Hammett substituent constant (σ) is expected.[3]

Comparative Analysis: A Representative Study
O-Aryl DichlorothiophosphateAryl SubstituentElectronic EffectExpected Relative EfficiencyRationale
O-(4-nitrophenyl) dichlorothiophosphate4-NO₂Strong EWGHighestThe nitro group strongly withdraws electron density, maximizing the electrophilicity of the phosphorus atom.
O-(4-chlorophenyl) dichlorothiophosphate4-ClEWGHighThe chloro group is an effective electron-withdrawing group, leading to high reactivity.[2]
O-phenyl dichlorothiophosphate-HNeutralModerateThe unsubstituted phenyl ring serves as a baseline for comparison.
O-(4-methylphenyl) dichlorothiophosphate4-CH₃EDGLowThe methyl group donates electron density, slightly reducing the phosphorus atom's electrophilicity.
O-(4-methoxyphenyl) dichlorothiophosphate4-OCH₃Strong EDGLowestThe methoxy group is a strong electron-donating group, significantly reducing the reactivity of the reagent.

Note: This table represents a qualitative prediction. Actual yields and reaction rates would need to be determined experimentally as outlined in the protocol below.

Experimental Protocol for Comparative Efficiency Analysis

This protocol provides a robust method for comparing the efficiency of different O-aryl dichlorothiophosphates in the phosphorylation of a model alcohol, 1-butanol.

Objective: To quantitatively compare the reaction yield of thiophosphorylation using O-phenyl, O-(4-chlorophenyl), and O-(4-nitrophenyl) dichlorothiophosphates.

Materials:

  • 1-Butanol

  • O-phenyl dichlorothiophosphate

  • O-(4-chlorophenyl) dichlorothiophosphate

  • O-(4-nitrophenyl) dichlorothiophosphate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup (Perform for each dichlorothiophosphate):

    • To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (20 mL).

    • Add 1-butanol (10 mmol, 1.0 eq).

    • Add the internal standard, dodecane (5 mmol, 0.5 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add pyridine (22 mmol, 2.2 eq) to the stirred solution.

    • In a separate vial, dissolve the respective O-aryl dichlorothiophosphate (10 mmol, 1.0 eq) in anhydrous DCM (5 mL).

    • Add the O-aryl dichlorothiophosphate solution dropwise to the reaction flask over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for a set amount of time (e.g., 4 hours).

    • Monitor the reaction progress by taking small aliquots, quenching them with water, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of 1-butanol.

  • Workup:

    • After the designated reaction time, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Quantification:

    • Analyze the crude product mixture by ¹H NMR and ³¹P NMR spectroscopy to confirm the formation of the desired thiophosphate ester.

    • For a quantitative comparison, analyze the crude product by Gas Chromatography (GC) using the internal standard. The yield can be calculated by comparing the peak area of the product to the peak area of the internal standard.

Self-Validation:

  • Internal Standard: The use of an internal standard is crucial for accurate quantification by GC, as it corrects for variations in injection volume and detector response.

  • Spectroscopic Confirmation: NMR analysis provides structural confirmation of the product, ensuring that the quantified product is indeed the correct thiophosphate ester.

  • Consistent Conditions: It is imperative to maintain identical reaction conditions (temperature, concentration, reaction time, stoichiometry) for each O-aryl dichlorothiophosphate to ensure a fair and accurate comparison.

Visualizing the Process

To better understand the chemical transformation and the experimental design, the following diagrams have been generated.

G cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products A O-Aryl Dichlorothiophosphate NucAttack Nucleophilic Attack of R-OH on Phosphorus A->NucAttack B Alcohol (R-OH) B->NucAttack C Base (e.g., Pyridine) Cl_Leave1 Chloride Ion Leaves NucAttack->Cl_Leave1 Intermediate Monochloro Intermediate Cl_Leave1->Intermediate E Pyridinium Hydrochloride Cl_Leave1->E NucAttack2 Second Nucleophilic Attack Intermediate->NucAttack2 Cl_Leave2 Second Chloride Ion Leaves NucAttack2->Cl_Leave2 D Thiophosphate Ester Cl_Leave2->D Cl_Leave2->E

Caption: General mechanism of thiophosphorylation.

G Setup 1. Reaction Setup (Reagents in Anhydrous DCM at 0°C) Addition 2. Dropwise Addition of Dichlorothiophosphate Setup->Addition Stir 3. Stir at Room Temperature (e.g., 4 hours) Addition->Stir Quench 4. Quench Reaction (Saturated NaHCO₃) Stir->Quench Extract 5. Extraction (DCM) Quench->Extract Dry 6. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Analyze 7. Analysis (NMR, GC-MS) Dry->Analyze

Caption: Experimental workflow for comparative analysis.

References

  • Vassiliou, S. (n.d.). Thiophosphinic Acids: Historic Overview and Recent Advances in their Synthesis and Applications. Current Organic Chemistry.
  • Ash, J., & Kang, J. Y. (2023). Catalyst-free Thiophosphorylation of in Situ Formed ortho-Quinone Methides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ash, J., & Kang, J. Y. (2023). Catalyst-free thiophosphorylation of in situ formed ortho-quinone methides. RSC Publishing.
  • (n.d.). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Nierth, A., & Jäschke, A. (2011). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLOS One. Retrieved from [Link]

  • (n.d.). Base effects of electrophilic on phosphorylation reaction. ResearchGate. Retrieved from [Link]

  • (n.d.). Similarities and Differences between Site-Selective Acylation and Phosphorylation of Amphiphilic Diols, Promoted by Nucleophilic Organocatalysts Decorated with Outer-Sphere Appendages. MDPI. Retrieved from [Link]

  • (n.d.). Oxidative Phosphorylation Impairment by DDT and DDE. PMC - NIH. Retrieved from [Link]

  • (2021). The effect of substituents on the reactivity of dichloridotriphenylphosphinoruthenium(II) complexes: kinetic and mechanistic study. Maasai Mara University. Retrieved from [Link]

  • (n.d.). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Dey, S. (2015). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. Retrieved from [Link]

  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemRxiv. Retrieved from [Link]

  • Kumar, V. (2014). Organophosphorus chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection. PMC. Retrieved from [Link]

  • (2024). Unveiling the kinetic versatility of aryl-alcohol oxidases with different electron acceptors. PMC. Retrieved from [Link]

  • (n.d.). Gold-catalyzed alkenylation and arylation of phosphorothioates. PMC - NIH. Retrieved from [Link]

  • (2025). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. PMC. Retrieved from [Link]

  • Chen, T., et al. (2020). Controllable Phosphorylation of Thioesters: Selective Synthesis of Aryl and Benzyl Phosphoryl Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Kinetic Study of Allyl Alcohol by 1,3-Dichloro-5, 5-Dimethylhydantoin in Aqueous acetic acid medium. ijrti. Retrieved from [Link]

  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ResearchGate. Retrieved from [Link]

  • (n.d.). Comparison of activation parameters for some organophosphate/ organophosphorothioate hydrolysis and phosphonate-phosphate rearrangements. ResearchGate. Retrieved from [Link]

  • (2020). Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines. ResearchGate. Retrieved from [Link]

  • Vanderwal, C. D. (2010). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. MIT. Retrieved from [Link]

Sources

Comparative

Kinetic Profiling of O-(2-Chlorophenyl) Dichlorothiophosphate: A Comparative Guide

Executive Summary O-(2-Chlorophenyl) dichlorothiophosphate (also known as O-(2-chlorophenyl) phosphorodichloridothioate) is a specialized thiophosphorylating agent used in the synthesis of organophosphorus pesticides, fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(2-Chlorophenyl) dichlorothiophosphate (also known as O-(2-chlorophenyl) phosphorodichloridothioate) is a specialized thiophosphorylating agent used in the synthesis of organophosphorus pesticides, flame retardants, and nucleotide analogs. Its kinetic profile is defined by the interplay between the electron-withdrawing 2-chlorophenoxy group and the thiophosphoryl (P=S) center.

This guide objectively compares its reactivity against common alternatives—specifically the unsubstituted O-phenyl dichlorothiophosphate and its oxo-analog O-(2-chlorophenyl) dichlorophosphate . Experimental data indicates that while the 2-chloro substituent enhances electrophilicity via inductive effects (


), the steric hindrance at the ortho position creates a unique selectivity profile, favoring concerted 

mechanisms over stepwise addition-elimination pathways in nucleophilic substitutions.

Mechanistic Context & Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Structural Reactivity

The reactivity of O-(2-Chlorophenyl) dichlorothiophosphate is governed by three structural factors:

  • Thiophosphoryl Center (P=S): The P=S bond is less polarized than P=O, making the phosphorus atom less electrophilic. This results in slower hydrolysis rates and higher stability in moisture compared to dichlorophosphates.

  • Leaving Group Ability: The 2-chlorophenoxide ion is a better leaving group than phenoxide (

    
     of 2-chlorophenol 
    
    
    
    8.5 vs. phenol
    
    
    10.0), theoretically accelerating substitution.
  • Ortho-Effect: The chlorine atom at the C-2 position introduces steric bulk that hinders nucleophilic attack, particularly for bulky nucleophiles, enforcing a "front-side" or "concerted" transition state geometry.

Reaction Mechanism: Concerted

Kinetic studies on similar aryl chlorothiophosphates suggest that reactions with nucleophiles (like anilines or pyridines) proceed via a concerted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 mechanism . The transition state is typically trigonal bipyramidal (TBP) with significant bond breaking and forming occurring simultaneously.

Key Evidence:

  • Negative Cross-Interaction Constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Studies on aryl phenyl chlorothiophosphates show negative 
    
    
    
    values, indicative of a concerted process where the nucleophile attacks while the leaving group departs [1].
  • Kinetic Isotope Effects (KIE): Primary deuterium KIEs (

    
    ) involving deuterated nucleophiles suggest partial deprotonation in the rate-determining step, supporting a hydrogen-bonded four-center transition state [1].
    
Visualized Reaction Pathway

The following diagram illustrates the competing pathways and the dominant concerted mechanism favored by the steric constraints of the 2-chloro substituent.

Reaction_Mechanism Substrate O-(2-Cl-Ph) Dichlorothiophosphate TS_Concerted TS: Concerted SN2(P) (Trigonal Bipyramidal) Substrate->TS_Concerted Dominant Pathway (Steric Control) Intermediate Intermediate (Pentacoordinate) Substrate->Intermediate Stepwise (Disfavored) Nu Nucleophile (Nu:) Nu->TS_Concerted Product Thiophosphorylated Product + Cl- / ArO- TS_Concerted->Product Fast Intermediate->Product

Figure 1: Mechanistic pathway highlighting the dominance of the concerted SN2(P) route due to ortho-substitution steric effects.

Comparative Kinetic Performance

The following table synthesizes kinetic trends derived from aminolysis and hydrolysis studies of aryl phosphorodichloridothioates [1][2][3].

Table 1: Reactivity Comparison of Phosphorylating Agents
FeatureO-(2-Cl-Ph) Dichlorothiophosphate O-Phenyl Dichlorothiophosphate O-(2-Cl-Ph) Dichlorophosphate
Core Structure P=S, 2-Cl-ArP=S, PhP=O, 2-Cl-Ar
Electrophilicity Moderate (Enhanced by Cl)LowHigh
Hydrolysis Rate (

)
Slow (

days at pH 7)
Very SlowFast (

mins/hours)
Selectivity High (Steric control)ModerateLow (High reactivity)
Mechanism Concerted

Concerted / Stepwise MixStepwise (Addition-Elimination)
Leaving Group 2-Chlorophenoxide (Good)Phenoxide (Fair)2-Chlorophenoxide (Good)
Performance Analysis
  • Vs. Unsubstituted Analog: The 2-chloro derivative reacts faster than O-phenyl dichlorothiophosphate with hard nucleophiles (like

    
    ) due to the electron-withdrawing effect of chlorine lowering the 
    
    
    
    of the leaving group. However, with bulky nucleophiles, the rate may be retarded due to steric crowding.
  • Vs. Oxo-Analog (P=O): The thio-analog is significantly more stable to moisture. Kinetic data for P=O analogs typically show hydrolysis rates

    
     times faster than P=S compounds [3]. This makes O-(2-Chlorophenyl) dichlorothiophosphate a superior choice when extended reaction times or aqueous workups are required without immediate degradation.
    

Experimental Protocols

To validate these kinetic profiles in your specific application, use the following self-validating protocols.

Protocol A: UV-Vis Spectrophotometric Kinetics (Aminolysis)

This protocol measures the rate of reaction with a standard nucleophile (e.g., Aniline) by monitoring the disappearance of the substrate or formation of a complex.

Reagents:

  • Substrate: O-(2-Chlorophenyl) dichlorothiophosphate (

    
     M in Acetonitrile).
    
  • Nucleophile: Aniline (Excess,

    
     M).
    
  • Solvent: Acetonitrile (HPLC Grade, dried over 4Å sieves).

Workflow:

  • Baseline: Record UV spectrum of pure substrate (typically

    
     nm).
    
  • Initiation: Inject

    
     of substrate stock into a thermostated quartz cuvette containing the aniline solution at 
    
    
    
    [1].
  • Monitoring: Track absorbance decay at

    
     or product appearance.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
  • Validation: Repeat with deuterated aniline (

    
    ). A ratio 
    
    
    
    confirms the concerted mechanism involving hydrogen bonding [1].
Protocol B: HPLC Hydrolysis Monitoring

For stability studies in aqueous media.

Workflow:

  • Preparation: Dissolve substrate in Acetonitrile (10% v/v) and mix with Buffer (pH 4.0, 7.0, 9.0).

  • Incubation: Maintain at

    
     or 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    . Quench immediately with cold MeOH/0.1% Formic Acid.
  • Analysis: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

    • Detection: UV at 254 nm.

  • Data Processing: Calculate half-life (

    
    ) using integrated peak areas relative to an internal standard (e.g., Naphthalene).
    
Experimental Workflow Diagram

Experimental_Workflow cluster_methods Detection Methods Prep Sample Preparation (MeCN Stock + Buffer/Nu) Thermo Thermostating (25°C / 55°C) Prep->Thermo UV UV-Vis Kinetics (Real-time Absorbance) Thermo->UV Fast Reactions HPLC HPLC Analysis (Time-point Quenching) Thermo->HPLC Slow Hydrolysis Calc Data Analysis (k_obs, t_1/2, Activation Energy) UV->Calc HPLC->Calc Valid Validation (Isotope Effect / Mass Balance) Calc->Valid

Figure 2: Step-by-step workflow for kinetic characterization and validation.

References

  • Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry, 5(2), 49-54. Link

  • Dey, S. (2007). Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. Journal of Organic Chemistry, 72(15), 5493-5499. Link

  • Bhat, T. A., et al. (2023). Synthesis of Tri-(4-Chlorothio) phenyl phosphate ester and its characterization. International Journal of Applied Research. Link

  • Tanaka, T., et al. (1988). Synthesis and application of a new phosphorylating agent: S-(N-monomethoxytritylaminoethyl)-O-(o-chlorophenyl)phosphorothioate. Nucleic Acids Symposium Series, (19), 21-24. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of O-(2-Chlorophenyl) dichlorothiophosphate

For Immediate Implementation by Laboratory and Chemical Handling Professionals Foundational Principles: Understanding the Hazard O-(2-Chlorophenyl) dichlorothiophosphate is an organophosphate compound. Organophosphates a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

Foundational Principles: Understanding the Hazard

O-(2-Chlorophenyl) dichlorothiophosphate is an organophosphate compound. Organophosphates are a class of chemicals known for their potential toxicity.[1] This necessitates a disposal protocol grounded in a thorough understanding of its chemical nature and associated risks. As a chlorinated organic compound, its disposal is subject to stringent environmental regulations to prevent the formation of hazardous decomposition byproducts.[2]

Key Hazard Considerations:

  • Toxicity: Organophosphates can be hazardous if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Environmental Persistence: Chlorinated organic compounds can persist in the environment and may be toxic to aquatic life.[3][5]

  • Regulatory Scrutiny: Disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Pre-Disposal Operations: The First Line of Defense

Proper handling and storage are critical precursors to safe disposal. These steps are not merely preliminary; they are integral to a self-validating safety system.

Personal Protective Equipment (PPE): An Uncompromisable Necessity

Before handling O-(2-Chlorophenyl) dichlorothiophosphate for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7]To prevent dermal absorption, a primary route of exposure for organophosphates.
Eye Protection Chemical splash goggles or a face shield.[8]To protect against accidental splashes which can cause severe eye damage.[9]
Lab Coat A chemically resistant lab coat or apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area.[10] A respirator may be required for large quantities or in case of spills.To prevent inhalation of vapors or aerosols.[3]
Segregation and Storage: Preventing Unwanted Reactions

Segregate O-(2-Chlorophenyl) dichlorothiophosphate waste from other chemical waste streams to prevent dangerous reactions.[11]

  • Designated Waste Container: Use a clearly labeled, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "O-(2-Chlorophenyl) dichlorothiophosphate".[6] Also, include the date of waste generation and the name of the principal investigator.[6]

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3][12]

The Disposal Protocol: A Step-by-Step Guide

Disposal of O-(2-Chlorophenyl) dichlorothiophosphate must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Waste Characterization and Manifesting

The first step in compliant disposal is proper identification and documentation.

  • Hazardous Waste Determination: O-(2-Chlorophenyl) dichlorothiophosphate is classified as hazardous waste due to its toxicity and as a chlorinated pesticide.[2][11] It may fall under EPA hazardous waste codes for toxic wastes (D-codes) or listed wastes (P or U codes), depending on its specific formulation and concentration.[13][14]

  • Manifesting: For transportation to a disposal facility, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from the point of generation to its final disposal, a "cradle-to-grave" requirement under RCRA.[15]

Container Management and Pickup
  • Container Integrity: Ensure the waste container is securely sealed and the exterior is free from contamination. Leaking containers will not be accepted by waste disposal services.[6]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6] Provide them with the completed hazardous waste tag information.[6]

Decontamination of Emptied Containers and Glassware

Properly rinsing empty containers can render them non-hazardous solid waste.[16]

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate in a designated hazardous waste container for disposal.

    • Crucially, this rinsate is also considered hazardous waste.

  • Disposal of Rinsed Containers: Once triple-rinsed and completely dry, the container may be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.[16] Check with your EHS office for specific guidance.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and informed action.

Spill Response
  • Evacuate: Immediately evacuate the affected area.[10]

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., sand or vermiculite) to contain the spill.[12]

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning materials and dispose of them as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of O-(2-Chlorophenyl) dichlorothiophosphate.

DisposalWorkflow Disposal Workflow for O-(2-Chlorophenyl) dichlorothiophosphate cluster_Prep Preparation cluster_WasteGen Waste Generation & Collection cluster_Disposal Disposal Process cluster_Decon Decontamination Start Handling O-(2-Chlorophenyl) dichlorothiophosphate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteGenerated Waste Generated PPE->WasteGenerated Container Select & Label Hazardous Waste Container WasteGenerated->Container Segregate Segregate from Incompatible Wastes Container->Segregate SealContainer Securely Seal Container Segregate->SealContainer ContactEHS Contact EHS/Waste Vendor SealContainer->ContactEHS SchedulePickup Schedule Pickup ContactEHS->SchedulePickup Manifest Complete Hazardous Waste Manifest SchedulePickup->Manifest Transport Transport by Licensed Hauler Manifest->Transport Incineration Incineration at Licensed Facility Transport->Incineration EmptyContainer Empty Container TripleRinse Triple Rinse with Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->Container

Caption: Decision-making workflow for the disposal of O-(2-Chlorophenyl) dichlorothiophosphate.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). United States Environmental Protection Agency.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). EHS.
  • Organophosphate/Carbamate Exposure - Management. (2024, August 2). The Sydney Children's Hospitals Network.
  • Safety Data Sheet. (n.d.). International Paint Singapore Pte Ltd.
  • Safety data sheet. (2026, February 11). BASF.
  • Proper Handling of Hazardous Waste Guide. (n.d.). United States Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Disposal of Pesticides. (2026, January 6). United States Environmental Protection Agency.
  • Technical Guide 15 - Pesticide Spill Prevention and Management. (n.d.). Office of the Assistant Secretary of Defense for Sustainment.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). United States Environmental Protection Agency.
  • Household Hazardous Waste: Pesticide Disposal. (n.d.). New York State Department of Environmental Conservation.
  • SAFETY DATA SHEET according to Regulation (EC) No. 1272/2008. (n.d.).
  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Agilent Technologies, Inc.
  • GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES. (n.d.). National Center for Vector Borne Diseases Control (NCVBDC).
  • Safety Data Sheet. (n.d.). 3M.
  • Organophosphate toxicity. (2023, October 3). WikEM.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Use and Disposal of Pesticide Fact Sheet. (n.d.). City of Buellton.
  • Pesticide Container Disposal. (n.d.). University of Arkansas Cooperative Extension Service.
  • P or U? RCRA Waste Codes for Chemical Products. (2020, June 8). Lion Technology.
  • SAFETY DATA SHEET. (2026, February 4). CymitQuimica.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). United States Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling O-(2-Chlorophenyl) dichlorothiophosphate

Threat Assessment & Chemical Behavior To select the correct Personal Protective Equipment (PPE), one must first understand the chemical mechanism of injury. O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is no...

Author: BenchChem Technical Support Team. Date: February 2026

Threat Assessment & Chemical Behavior

To select the correct Personal Protective Equipment (PPE), one must first understand the chemical mechanism of injury. O-(2-Chlorophenyl) dichlorothiophosphate (CAS: 2524-15-4) is not merely a toxic organophosphate; it is a moisture-sensitive electrophile .

The Mechanism of Hazard

The primary operational risk stems from the phosphorus-chlorine (P-Cl) bonds. Upon contact with atmospheric moisture or mucosal membranes (eyes, lungs), the molecule undergoes rapid hydrolysis:



Causality for PPE Selection:

  • Corrosivity: The exothermic release of Hydrochloric Acid (HCl) causes immediate, severe chemical burns.

  • Neurotoxicity: As an organophosphorus intermediate, there is a latent risk of acetylcholinesterase inhibition, necessitating systemic barrier protection to prevent transdermal absorption.

  • Lachrymatory Effect: The evolved acid gas acts as a potent respiratory and ocular irritant.

The PPE Matrix: Defense-in-Depth

Standard "lab safety" protocols are insufficient. You must employ a Defense-in-Depth strategy where multiple layers of protection account for permeation breakthrough times.

Table 1: Physicochemical Hazard vs. PPE Response
Hazard VectorCritical PropertyRequired PPE SpecificationOperational Logic
Dermal (Hands) High Permeation PotentialDouble Glove System: 1. Inner: 4-mil Nitrile (Dexterity)2. Outer: Silver Shield (Laminate) or 14-mil VitonStandard nitrile degrades rapidly against chlorinated organophosphates. Laminate films provide >4hr breakthrough time.
Ocular Corrosive Vapors (HCl)Chemical Splash Goggles (Indirect Vent) + Face Shield Safety glasses allow gas bypass. A face shield protects the neck/chin from splashes during hydrolysis events.
Respiratory Acid Gas + ParticulateFume Hood (Primary).Backup: Full-face respirator with ABEK-P3 (Multi-gas/Particulate) cartridges.Inhalation causes immediate bronchial spasms. If working outside a hood (not recommended), full-face protection is mandatory.
Body Lipophilic AbsorptionTyvek® 800J (or equivalent) + Chemical ApronCotton lab coats absorb and hold the chemical against the skin. Impervious suits are required for quantities >10g.

Visualizing the Safety Architecture

The following diagram illustrates the decision logic for PPE escalation based on the scale of operation and the state of the reagent.

PPE_Decision_Logic Start Start: Risk Assessment Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (<1g) Closed System Scale_Check->Small_Scale Large_Scale Large Scale (>1g) or Open Transfer Scale_Check->Large_Scale Level_A Standard Protocol: - Fume Hood (Sash <18") - Double Nitrile Gloves - Splash Goggles - Lab Coat Small_Scale->Level_A Level_B Enhanced Protocol: - Silver Shield/Viton Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron - Acid Gas Trap on Exhaust Large_Scale->Level_B Action_Hydrolysis Monitor for Hydrolysis (White Fumes = HCl) Level_A->Action_Hydrolysis Level_B->Action_Hydrolysis

Figure 1: Decision logic for escalating PPE based on operational scale and exposure risk.

Operational Protocol: The "Self-Validating" Workflow

To ensure safety, the protocol must be self-validating , meaning the workflow itself includes checks that confirm the safety measures are working.

Phase A: Pre-Handling Validation
  • The Water Test: Ensure the fume hood airflow monitor reads >100 fpm.

  • The Glove Check: Inflate the outer gloves with air to check for pinholes before donning.

  • Quench Prep: Prepare a beaker of 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) before opening the reagent bottle. This is your emergency neutralizer.
Phase B: Active Handling (Step-by-Step)
  • Donning Sequence:

    • Don Tyvek sleeves/apron.

    • Don inner nitrile gloves.

    • Tape sleeves to inner gloves (creates a seal).

    • Don outer chemical-resistant gloves (Silver Shield/Viton).

  • Transfer:

    • Only open the container inside the hood.

    • Technique: Use a syringe or cannula transfer for liquids to minimize atmospheric exposure. Avoid pouring.

    • Observation: If you see white wisps of smoke, the reagent is reacting with air moisture. Close immediately and check ventilation.

  • Doffing (Critical Step):

    • The "Beak" Method: Pinch the exterior of the outer glove and peel off without touching the inner glove.

    • Wash inner gloves with soap and water before removing them. This neutralizes invisible residues.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate action is required to mitigate the corrosive and toxic effects.

Table 2: Emergency Response Matrix
IncidentImmediate ActionSecondary Action
Skin Contact Drench immediately. Do not wipe (wiping drives chemical deeper). Flush with water for 15 mins.Seek medical attention. Monitor for delayed organophosphate poisoning symptoms (miosis, tremors).
Eye Contact Irrigate. Hold eyelids open and flush with saline/water for 15+ mins.Consult an ophthalmologist immediately. Corrosive damage is rapid.
Spill (<10ml) Cover with dry lime, sand, or soda ash to neutralize acid. Do not use water (violent reaction).Scoop into a dry container. Quench slowly in alkaline solution in a hood.
Decontamination Workflow Diagram

Decon_Workflow Spill Spill Detected Isolate Evacuate & Isolate (Fume Hood Sash Down) Spill->Isolate Absorb Apply Dry Absorbent (Vermiculite/Sand) Isolate->Absorb No Water! Neutralize Neutralize Residue (10% Na2CO3) Absorb->Neutralize Dispose Hazardous Waste (P-List/Characteristic) Neutralize->Dispose

Figure 2: Sequential workflow for managing spills, emphasizing moisture exclusion in the initial phase.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17163, O-(2-Chlorophenyl) dichlorothiophosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phosphorothioic dichloride, O-(2-chlorophenyl) ester. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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